Fosnetupitant
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[4-[5-[[2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoyl]-methylamino]-4-(2-methylphenyl)pyridin-2-yl]-1-methylpiperazin-1-ium-1-yl]methyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35F6N4O5P/c1-20-8-6-7-9-24(20)25-17-27(40-10-12-41(5,13-11-40)19-46-47(43,44)45)38-18-26(25)39(4)28(42)29(2,3)21-14-22(30(32,33)34)16-23(15-21)31(35,36)37/h6-9,14-18H,10-13,19H2,1-5H3,(H-,43,44,45) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIYEEMJNBKMJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)COP(=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35F6N4O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027641 | |
| Record name | Fosnetupitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
688.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1703748-89-3 | |
| Record name | Fosnetupitant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1703748893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fosnetupitant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14019 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fosnetupitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FOSNETUPITANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T672P80L2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Preclinical Evidence for Fosnetupitant in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosnetupitant, a water-soluble prodrug of the selective neurokinin-1 receptor (NK1R) antagonist netupitant, presents a promising therapeutic avenue for neurological disorders characterized by a neuroinflammatory component. The Substance P (SP)/NK1R signaling pathway is a well-established driver of neuroinflammation, mediating the activation of glial cells, the release of pro-inflammatory cytokines, and increased permeability of the blood-brain barrier. Preclinical evidence, primarily from studies on other NK1R antagonists, robustly supports the role of this class of compounds in mitigating neuroinflammatory processes. This technical guide consolidates the preclinical rationale for this compound's potential in neuroinflammation, detailing the underlying signaling pathways, providing exemplary quantitative data from related compounds, and outlining key experimental protocols for its evaluation.
Introduction: The Rationale for Targeting the SP/NK1R Pathway in Neuroinflammation
Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological and neurodegenerative diseases.[1][2] The neuropeptide Substance P (SP) and its high-affinity receptor, the neurokinin-1 receptor (NK1R), are key players in orchestrating this inflammatory cascade within the central nervous system (CNS).[3][4] SP, released from neurons and immune cells, binds to NK1Rs expressed on various cell types in the brain, including microglia, astrocytes, and endothelial cells.[5] This interaction triggers a downstream signaling cascade that promotes:
-
Glial Cell Activation: Both microglia and astrocytes, the resident immune cells of the CNS, are activated by SP, leading to morphological changes and the production of inflammatory mediators.
-
Pro-inflammatory Cytokine Release: The activation of the SP/NK1R pathway stimulates the synthesis and release of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[3][4]
-
Increased Blood-Brain Barrier Permeability: SP contributes to the disruption of the blood-brain barrier, facilitating the infiltration of peripheral immune cells into the CNS and exacerbating the inflammatory response.[3]
This compound is rapidly converted to its active moiety, netupitant, a potent and selective NK1R antagonist with a long half-life and the ability to penetrate the brain.[6] By blocking the binding of SP to the NK1R, this compound is hypothesized to inhibit these neuroinflammatory processes, offering a potential therapeutic strategy for a variety of CNS disorders.
Signaling Pathways in SP-Mediated Neuroinflammation
The binding of Substance P to the NK1R initiates a cascade of intracellular signaling events that culminate in a pro-inflammatory response. A key downstream effector is the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression. Additionally, the mitogen-activated protein kinase (MAPK) pathways, including p38, ERK, and JNK, are also implicated.
Data Presentation: Effects of NK1R Antagonists on Neuroinflammatory Markers
While specific preclinical data for this compound in neuroinflammation models is not yet extensively published, studies on other brain-penetrant NK1R antagonists, such as aprepitant and CP-96,345, provide a strong basis for its expected efficacy. The following tables summarize representative quantitative data from such studies.
Table 1: Effect of NK1R Antagonist on Pro-inflammatory Cytokine Levels in an In Vivo Neuroinflammation Model
| Treatment Group | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | IL-1β (pg/mg protein) | Reference |
| Vehicle + Saline | 15.2 ± 2.1 | 20.5 ± 3.4 | 12.8 ± 1.9 | [7] |
| Vehicle + LPS | 158.6 ± 15.3 | 210.2 ± 22.8 | 125.4 ± 11.7 | [7] |
| CP-96,345 + LPS | 75.3 ± 8.9 | 112.7 ± 14.1 | 68.9 ± 7.5* | [7] |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle + LPS group. Data is illustrative and derived from studies on the NK1R antagonist CP-96,345 in a lipopolysaccharide (LPS)-induced systemic inflammation model with CNS effects.
Table 2: Effect of NK1R Antagonist on Microglial and Astrocyte Activation Markers
| Treatment Group | Iba1-Positive Cells (cells/mm²) | GFAP Immunoreactivity (% area) | Reference |
| Sham | 55 ± 8 | 2.1 ± 0.4 | [3] |
| Neuroinflammation Model | 210 ± 25 | 15.8 ± 2.3 | [3] |
| Neuroinflammation Model + Aprepitant | 115 ± 18 | 7.5 ± 1.1 | [3][8] |
*Data are presented as mean ± SEM. *p < 0.05 compared to the neuroinflammation model group. Data is illustrative and based on findings with the NK1R antagonist aprepitant in relevant CNS injury models. Iba1 (ionized calcium-binding adapter molecule 1) is a marker for microglia, and GFAP (glial fibrillary acidic protein) is a marker for reactive astrocytes.
Experimental Protocols
The following protocols describe standard methodologies to evaluate the efficacy of this compound in preclinical models of neuroinflammation.
In Vivo Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation
This model is widely used to study the mechanisms of neuroinflammation and to screen potential anti-inflammatory compounds.
Workflow Diagram:
Detailed Methodology:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are housed under standard laboratory conditions with ad libitum access to food and water.
-
Treatment: Animals are randomly assigned to treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS). This compound or its vehicle is administered via intraperitoneal (i.p.) injection at a predetermined time before LPS challenge.
-
Induction of Neuroinflammation: A single i.p. injection of LPS (from E. coli, 0.5-2 mg/kg) is administered to induce a systemic inflammatory response with a neuroinflammatory component. Control animals receive a saline injection.
-
Tissue Collection: At a specified time point (e.g., 24 hours) after LPS injection, animals are euthanized, and brains are collected. One hemisphere can be fixed in 4% paraformaldehyde for immunohistochemistry, and the other can be dissected (e.g., hippocampus, cortex) and snap-frozen for biochemical analyses.
-
Analysis:
-
Cytokine Measurement: Brain tissue homogenates are analyzed for TNF-α, IL-6, and IL-1β levels using commercially available ELISA kits.[9][10]
-
Immunohistochemistry: Paraffin-embedded or frozen brain sections are stained with antibodies against Iba1 (microglia marker) and GFAP (astrocyte marker) to assess glial activation.[11][12]
-
In Vitro Model: Primary Microglial Cell Culture
This model allows for the direct investigation of this compound's effects on microglial activation.
Workflow Diagram:
Detailed Methodology:
-
Cell Culture: Primary microglia are isolated from the cerebral cortices of neonatal (P0-P2) mouse pups and cultured in DMEM/F12 medium supplemented with 10% FBS and antibiotics.
-
Treatment: Microglia are plated in 24- or 96-well plates. After reaching confluency, the cells are pre-treated with varying concentrations of netupitant (the active form of this compound) or vehicle for 1 hour.
-
Stimulation: Cells are then stimulated with LPS (100 ng/mL) to induce an inflammatory response.
-
Sample Collection: After 24 hours of stimulation, the cell culture supernatant is collected for cytokine analysis, and the cells are lysed for protein or RNA extraction.
-
Analysis:
-
Cytokine Release: Levels of TNF-α, IL-6, and IL-1β in the supernatant are quantified by ELISA.
-
NF-κB Activation: Nuclear translocation of the NF-κB p65 subunit is assessed by Western blot of nuclear and cytoplasmic fractions or by immunofluorescence.
-
MAPK Activation: Phosphorylation of p38, ERK, and JNK is determined by Western blot analysis using phospho-specific antibodies.
-
Conclusion
While direct preclinical studies on this compound in the context of neuroinflammation are still emerging, the wealth of evidence for the role of the SP/NK1R pathway in driving inflammatory processes in the CNS provides a strong scientific rationale for its investigation. The data from other NK1R antagonists strongly suggest that this compound, through its active metabolite netupitant, has the potential to be a valuable therapeutic agent for neurological disorders with a significant neuroinflammatory component. The experimental protocols outlined in this guide provide a framework for the further preclinical evaluation of this compound's efficacy in this promising therapeutic area.
References
- 1. Frontiers | The Neurokinin-1 Receptor Contributes to the Early Phase of Lipopolysaccharide-Induced Fever via Stimulation of Peripheral Cyclooxygenase-2 Protein Expression in Mice [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profile of netupitant/palonosetron (NEPA) fixed dose combination and its potential in the treatment of chemotherapy-induced nausea and vomiting (CINV) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurokinin-1 receptor antagonists CP-96,345 and L-733,060 protect mice from cytokine-mediated liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aprepitant Inhibits JNK and p38/MAPK to Attenuate Inflammation and Suppresses Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Immunofluorescence Staining of Iba-1 and GFAP [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
The Role of Fosnetupitant in Attenuating Visceral Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical evidence supporting the role of Fosnetupitant, a neurokinin-1 (NK1) receptor antagonist, in visceral pain models. This compound is the intravenous prodrug of Netupitant, a highly selective antagonist of the NK1 receptor. While clinically approved for the prevention of chemotherapy-induced nausea and vomiting (CINV), the underlying mechanism of action targeting the Substance P/NK1 receptor pathway suggests a broader therapeutic potential in other conditions, including visceral pain. This document summarizes the key preclinical findings, details the experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Targeting the Substance P/NK1 Pathway
Visceral pain, the pain originating from internal organs, is a complex and often debilitating condition. A key pathway implicated in the transmission and sensitization of visceral pain signals involves the neuropeptide Substance P and its high-affinity receptor, the neurokinin-1 (NK1) receptor.[1][2] Substance P is released from primary afferent neurons in response to noxious stimuli, binding to NK1 receptors located on second-order neurons in the spinal cord and in various brain regions involved in pain processing. This binding leads to neuronal depolarization and the transmission of pain signals to higher brain centers. In pathological conditions such as inflammation or nerve injury, an upregulation of Substance P and NK1 receptors can lead to a state of hypersensitivity, where normally innocuous stimuli are perceived as painful (allodynia) and painful stimuli are perceived as more intense (hyperalgesia).
This compound, through its active metabolite Netupitant, directly antagonizes the NK1 receptor, competitively inhibiting the binding of Substance P. This blockade is intended to attenuate the transmission of nociceptive signals from the viscera, thereby reducing pain perception.
Preclinical Evidence in a Visceral Pain Model
A key preclinical study investigated the efficacy of Netupitant in a rodent model of visceral hypersensitivity. This study provides the primary evidence for the role of the active metabolite of this compound in mitigating visceral pain.
Acetic Acid-Induced Colonic Hypersensitivity Model
The study utilized a well-established animal model of visceral pain that mimics aspects of conditions like irritable bowel syndrome (IBS).[3][4]
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats were used for the study.
-
Induction of Visceral Hypersensitivity: A mild colonic inflammation was induced by the intracolonic administration of a 0.6% solution of acetic acid. This procedure is known to induce a state of visceral hypersensitivity that persists even after the acute inflammation has resolved.
-
Assessment of Visceral Pain: The primary endpoint for assessing visceral pain was the visceromotor response (VMR) to colorectal distension (CRD). The VMR is a quantifiable reflex contraction of the abdominal muscles in response to a painful stimulus in the colon.
-
A flexible balloon catheter was inserted into the descending colon and rectum.
-
The balloon was inflated to graded pressures, typically ranging from 0 to 60 mmHg.
-
The number of abdominal contractions was counted as a measure of the pain response.
-
-
Drug Administration: Netupitant was administered via oral gavage at various doses prior to the assessment of the VMR.
Quantitative Data on the Efficacy of Netupitant
The study demonstrated that Netupitant produces a dose-dependent reduction in the visceromotor response to colorectal distension in the acetic acid-induced model of visceral hypersensitivity. The following table summarizes the key findings from this preclinical study.
| Treatment Group | Dose (mg/kg, p.o.) | Colorectal Distension Pressure (mmHg) | Mean Number of Abdominal Contractions | Percentage Inhibition of Pain Response (Compared to Vehicle) |
| Vehicle | - | 45 | ~18 | 0% |
| Netupitant | 0.3 | 45 | ~15 | ~17% |
| Netupitant | 1 | 45 | ~12 | ~33% |
| Netupitant | 3 | 45 | ~8 | ~56% |
| Netupitant | 10 | 45 | ~5 | ~72% |
Data are estimated from graphical representations in the source publication and are intended for comparative purposes.
These results indicate that Netupitant significantly attenuates visceral pain responses in a dose-dependent manner in a validated animal model.
Signaling Pathways and Experimental Workflow Visualizations
To further elucidate the mechanisms and methodologies described, the following diagrams have been generated using the DOT language.
Figure 1. Substance P/NK1 Receptor Signaling in Visceral Pain.
Figure 2. Visceral Hypersensitivity Experimental Workflow.
Discussion and Future Directions
The preclinical data presented provides a strong rationale for the investigation of this compound in visceral pain conditions. The significant, dose-dependent reduction in visceral hypersensitivity in a validated animal model highlights the potential of NK1 receptor antagonism as a therapeutic strategy for visceral pain.
Further research is warranted to fully elucidate the potential of this compound in this indication. This could include:
-
Studies in Chronic Visceral Pain Models: The current evidence is based on an acute model of visceral hypersensitivity. Evaluating this compound in chronic models of visceral pain, such as those induced by early-life stress or chronic inflammation, would provide further insight into its potential for long-term pain management.
-
Investigation of Central vs. Peripheral Mechanisms: Differentiating the relative contributions of central and peripheral NK1 receptor blockade in the observed analgesic effects would enhance the understanding of this compound's mechanism of action in visceral pain.
-
Translational Studies: Ultimately, clinical trials in patient populations with visceral pain disorders, such as irritable bowel syndrome or interstitial cystitis, will be necessary to confirm the preclinical findings and establish the therapeutic utility of this compound in these conditions.
References
Pharmacological profile of Fosnetupitant's active metabolite netupitant
An In-depth Examination of the Core Active Metabolite in Chemotherapy-Induced Nausea and Vomiting (CINV) Prophylaxis
Introduction
Netupitant is a highly selective, potent, and orally active neurokinin-1 (NK1) receptor antagonist.[1][2] It is the active metabolite of the prodrug fosnetupitant and a key component of the fixed-dose combination antiemetic agent NEPA (netupitant/palonosetron), which is indicated for the prevention of acute and delayed chemotherapy-induced nausea and vomiting (CINV).[3][4] The prevention of delayed CINV has been largely associated with the blockade of the tachykinin family neurokinin 1 (NK1) receptors by substance P.[2][5] Netupitant's pharmacological profile, characterized by high receptor affinity, durable receptor occupancy, and a long plasma half-life, makes it a cornerstone in the management of CINV.[6][7] This guide provides a detailed technical overview of the pharmacological properties of netupitant for researchers, scientists, and drug development professionals.
Mechanism of Action
Netupitant exerts its antiemetic effect by competitively binding to and blocking the activity of the human substance P/NK1 receptors, which are broadly distributed in the central and peripheral nervous systems.[8][9] Substance P, a neuropeptide and the natural ligand for the NK1 receptor, is an excitatory neurotransmitter involved in pain perception and the transmission of emetic signals.[9] It is found in vagal afferent neurons that innervate the nucleus tractus solitarii and the area postrema, which contains the chemoreceptor trigger zone (CTZ).[8] Chemotherapy can lead to an elevation of substance P, which then activates NK1 receptors and initiates the vomiting reflex.[8]
By acting as a selective antagonist at the NK1 receptor, netupitant prevents the binding of substance P, thereby inhibiting the downstream signaling cascade that leads to emesis.[2][5] The NK1 receptor is a G-protein coupled receptor (GPCR) linked to the inositol phosphate signal-transduction pathway.[8]
When combined with palonosetron, a second-generation 5-HT3 receptor antagonist, as in NEPA, the antiemetic coverage is broadened.[10] This dual blockade targets two critical signaling pathways involved in CINV: the serotonin-mediated acute phase and the substance P-mediated delayed phase.[4][6] In vitro studies have suggested a synergistic interaction between netupitant and palonosetron in inhibiting substance P-mediated responses and an additive effect in promoting NK1 receptor internalization.[11][12]
Pharmacodynamics
The pharmacodynamic properties of netupitant underscore its clinical efficacy. Key characteristics include its high binding affinity for the NK1 receptor and its prolonged receptor occupancy in the brain.
Receptor Binding and Selectivity
In vitro studies have demonstrated that netupitant is a potent and highly selective antagonist of the human NK1 receptor. It exhibits a high binding affinity with a reported pKi of 9.0 and a Ki of 0.95 nM for the human NK1 receptor in Chinese Hamster Ovary (CHO) cells.[1][6] Importantly, netupitant shows over 1000-fold selectivity for the NK1 receptor compared to the NK2 and NK3 receptor subtypes (pKi = 5.8 for both).[1]
Brain Receptor Occupancy
Positron Emission Tomography (PET) imaging studies in healthy human subjects have been crucial in elucidating the central activity of netupitant. These studies have shown that a single oral dose of 300 mg of netupitant leads to high and sustained NK1 receptor occupancy in various brain regions.[3] Six hours post-administration, receptor occupancy is ≥90% in areas like the striatum, frontal cortex, and occipital cortex.[3][13] This high level of occupancy is maintained for a significant duration, slowly declining but remaining at approximately 75-77% in the striatum at 96 hours post-dose.[3][13] A receptor occupancy of >90% is considered a surrogate marker for the clinical activity of NK1 receptor antagonists.[13]
Pharmacokinetics
The pharmacokinetic profile of netupitant is characterized by its extensive metabolism, high protein binding, and a long elimination half-life, which supports its single-dose administration for CINV prophylaxis.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Following oral administration, netupitant is measurable in plasma between 15 minutes and 3 hours, reaching maximum plasma concentration (Cmax) in approximately 5 hours.[5] It has an estimated bioavailability of over 60%.[8][11]
-
Distribution: Netupitant is highly bound to plasma proteins (>99.5%) at concentrations ranging from 10-1300 ng/mL.[5][8] It has a large volume of distribution, with a Vz/F of 1982 ± 906 L in cancer patients.[5]
-
Metabolism: Netupitant is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C9 and CYP2D6.[5][8] This metabolism results in three major pharmacologically active metabolites: a desmethyl derivative (M1), an N-oxide derivative (M2), and an OH-methyl derivative (M3).[5][8] These metabolites have also been shown to bind to the NK1 receptor.[2][5]
-
Excretion: The primary route of elimination for netupitant and its metabolites is through the feces via the hepatic/biliary route, accounting for 87% of the administered dose.[8][11] The apparent elimination half-life is long, reported to be between 88 and 96 hours.[5][8]
Data Summary Tables
Table 1: Receptor Binding and Occupancy of Netupitant
| Parameter | Species/System | Value | Reference |
| Binding Affinity (Ki) | Human NK1 (in CHO cells) | 0.95 nM | [1] |
| Binding Affinity (pKi) | Human NK1 | 9.0 | [1] |
| Selectivity (pKi) | Human NK2 | 5.8 | [1] |
| Selectivity (pKi) | Human NK3 | 5.8 | [1] |
| Brain Receptor Occupancy | Human (Striatum, 6h post-300mg dose) | ≥90% | [3][13] |
| Brain Receptor Occupancy | Human (Striatum, 96h post-300mg dose) | 75-77% | [13] |
Table 2: Key Pharmacokinetic Parameters of Netupitant
| Parameter | Value | Reference |
| Time to Cmax (Tmax) | ~5 hours | [5] |
| Bioavailability | >60% | [8][11] |
| Plasma Protein Binding | >99.5% | [5][8] |
| Volume of Distribution (Vz/F) | 1982 ± 906 L (in cancer patients) | [5] |
| Primary Metabolizing Enzyme | CYP3A4 | [5][8] |
| Elimination Half-life (t½) | 88 - 96 hours | [5][8] |
| Primary Route of Excretion | Fecal | [5][8] |
Experimental Protocols
NK1 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the NK1 receptor.
Methodology:
-
Membrane Preparation: Human neurokinin-1 (hNK1) receptors are expressed in a suitable cell line (e.g., CHO or HEK293T cells). The cells are cultured to confluency, harvested, and homogenized in a cold buffer. The cell membranes are then isolated by centrifugation.[14]
-
Assay Conditions: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a radiolabeled ligand specific for the NK1 receptor (e.g., [3H]Substance P), and varying concentrations of the test compound (netupitant).[14]
-
Incubation: The mixture is incubated for a defined period (e.g., 20-60 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.[14][15]
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are washed with a cold buffer to remove any non-specifically bound radioactivity.[14]
-
Detection: The radioactivity retained on the filters is quantified using a liquid scintillation counter.[14]
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[14]
Calcium Flux Assay
This functional assay measures the ability of a compound to antagonize the increase in intracellular calcium ([Ca2+]i) induced by an NK1 receptor agonist like Substance P.
Methodology:
-
Cell Preparation: Cells stably expressing the hNK1 receptor are seeded into black, clear-bottom 96- or 1536-well microplates and cultured overnight.[16]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2-AM or Fluo-4 AM) for a specific time (e.g., 1 hour) at 37°C. These dyes become fluorescent upon binding to free intracellular calcium.[16][17]
-
Compound Addition: The plate is placed in a fluorescent kinetic plate reader (e.g., FLIPR or FlexStation). The test compound (netupitant) at various concentrations is added to the wells, and the cells are pre-incubated.[16][18]
-
Agonist Stimulation: After the pre-incubation period, an NK1 receptor agonist (Substance P) is added to the wells to stimulate the receptor.[16]
-
Fluorescence Measurement: The plate reader measures the change in fluorescence intensity over time, both before and after the addition of the agonist. An increase in fluorescence corresponds to an increase in intracellular calcium.[18]
-
Data Analysis: The ability of netupitant to inhibit the Substance P-induced calcium flux is quantified. The data are plotted to generate a dose-response curve, from which the IC50 or pA2 value, representing the antagonist potency, is calculated.[19]
Animal Models of Emesis
Animal models are essential for evaluating the in vivo antiemetic efficacy of compounds. Ferrets and gerbils are commonly used models as they possess a vomiting reflex.
Methodology (Gerbil Foot-Tapping Model):
-
Animal Acclimation: Gerbils are acclimated to the experimental environment.
-
Compound Administration: Netupitant is administered to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) routes, at various doses.[1]
-
Emetogen Challenge: After a set pre-treatment time, a centrally-acting NK1 receptor agonist is administered to induce a characteristic "foot-tapping" behavior, which is a surrogate for emesis in this species.[7]
-
Behavioral Observation: The animals are observed for a defined period, and the number of foot taps is counted.
-
Data Analysis: The dose-dependent inhibition of the agonist-induced foot-tapping behavior by netupitant is evaluated to determine its in vivo potency and efficacy.[1]
Visualizations
Caption: Substance P/NK1 Receptor Signaling Pathway and Site of Netupitant Action.
Caption: Experimental Workflow for an NK1 Receptor Radioligand Binding Assay.
Caption: Experimental Workflow for a Functional Calcium Flux Assay.
Conclusion
Netupitant, the active metabolite of this compound, possesses a pharmacological profile ideally suited for its role in preventing CINV. Its high affinity and selectivity for the NK1 receptor, combined with high, sustained brain receptor occupancy and a long pharmacokinetic half-life, provide a durable blockade of the substance P-mediated emetic pathway. This allows for a convenient single-dose administration prior to chemotherapy, offering significant protection against both acute and, particularly, delayed CINV.[3][6] The data summarized herein provide a comprehensive foundation for understanding the core pharmacological attributes that underpin the clinical utility of netupitant.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Netupitant | C30H32F6N4O | CID 6451149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Profile of netupitant/palonosetron (NEPA) fixed dose combination and its potential in the treatment of chemotherapy-induced nausea and vomiting (CINV) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 8. Netupitant - Wikipedia [en.wikipedia.org]
- 9. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Frontiers | Comparison of netupitant/palonosetron with 5-hydroxytryptamine-3 receptor antagonist in preventing of chemotherapy-induced nausea and vomiting in patients undergoing hematopoietic stem cell transplantation [frontiersin.org]
- 11. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Netupitant and palonosetron trigger NK1 receptor internalization in NG108-15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Potential In Vivo Anti-inflammatory Properties of Fosnetupitant
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document synthesizes the theoretical basis for the anti-inflammatory potential of Fosnetupitant based on its mechanism of action. To date, no direct in vivo studies specifically investigating the anti-inflammatory properties of this compound have been published. The experimental protocols and data presented herein are hypothetical and illustrative, designed to guide future research in this area.
Introduction: The Rationale for Investigating this compound's Anti-inflammatory Potential
This compound is a neurokinin-1 (NK1) receptor antagonist, and its active metabolite, netupitant, is used clinically for the prevention of chemotherapy-induced nausea and vomiting. The therapeutic effect of this compound is achieved by blocking the binding of Substance P (SP) to the NK1 receptor.[1][2][3] Substance P is a neuropeptide of the tachykinin family that is not only a key mediator of emesis but also a significant player in neurogenic inflammation.[2][3][4]
The binding of Substance P to NK1 receptors, which are expressed on various immune and endothelial cells, triggers a cascade of pro-inflammatory events.[1][2][5] These events include increased vascular permeability, plasma extravasation, vasodilation, and the production of pro-inflammatory cytokines.[4][6] The activation of the SP/NK1R complex can lead to the upregulation of transcription factors such as NF-κB, which orchestrates the expression of numerous inflammatory genes.[2][5] Given this well-established role of the SP/NK1R pathway in inflammation, it is plausible to hypothesize that this compound, by antagonizing this receptor, may exert significant anti-inflammatory effects in vivo.
This guide provides a theoretical framework for investigating these potential anti-inflammatory properties, including detailed, albeit hypothetical, experimental protocols and illustrative data.
The Substance P/NK1 Receptor Signaling Pathway in Inflammation
The pro-inflammatory effects of Substance P are initiated by its binding to the G-protein coupled NK1 receptor. This interaction activates several downstream signaling cascades that contribute to the inflammatory response. A simplified representation of this pathway is provided below.
Hypothetical In Vivo Experimental Protocols
To investigate the anti-inflammatory properties of this compound, established animal models of acute and systemic inflammation could be employed. The following are detailed, hypothetical protocols.
Carrageenan-Induced Paw Edema Model
This model is widely used to assess the acute anti-inflammatory activity of novel compounds.[7][8][9][10][11]
3.1.1 Experimental Workflow
3.1.2 Detailed Methodology
-
Animals: Male Wistar rats or Swiss albino mice, weighing 150-200g.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
-
Groups (n=8 per group):
-
Group I: Vehicle control (e.g., 0.9% saline, i.p. or p.o.).
-
Group II: this compound (e.g., 10 mg/kg, i.p. or p.o.).
-
Group III: this compound (e.g., 30 mg/kg, i.p. or p.o.).
-
Group IV: Positive control (e.g., Indomethacin, 10 mg/kg, i.p. or p.o.).
-
-
Procedure:
-
Acclimatize animals for at least 7 days before the experiment.
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Administer the respective treatments (vehicle, this compound, or positive control) intraperitoneally (i.p.) or orally (p.o.).
-
After 60 minutes, induce inflammation by injecting 0.1 mL of 1% (w/v) carrageenan suspension in saline into the subplantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.
-
-
Endpoint Analysis:
-
Calculate the percentage inhibition of edema for each group relative to the vehicle control group.
-
At the end of the experiment, animals can be euthanized, and the paw tissue collected for histological analysis and measurement of inflammatory markers (e.g., myeloperoxidase, cytokines).
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model is used to evaluate the effects of compounds on systemic inflammatory responses, such as cytokine release.[12][13][14][15]
3.2.1 Detailed Methodology
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Groups (n=8 per group):
-
Group I: Vehicle control (Saline i.p.).
-
Group II: LPS (1 mg/kg, i.p.).
-
Group III: this compound (30 mg/kg, i.p.) + LPS (1 mg/kg, i.p.).
-
Group IV: Dexamethasone (1 mg/kg, i.p.) + LPS (1 mg/kg, i.p.).
-
-
Procedure:
-
Administer this compound or Dexamethasone 1 hour prior to the LPS challenge.
-
Administer LPS (from E. coli) or saline via intraperitoneal injection.
-
Monitor animals for signs of sickness (piloerection, lethargy).
-
At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS), collect blood via cardiac puncture for serum analysis.
-
-
Endpoint Analysis:
-
Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.
-
Perform complete blood counts to assess changes in leukocyte populations.
-
Collect organs (e.g., lung, liver) for histological examination of inflammatory cell infiltration.
-
Illustrative Quantitative Data
The following tables present hypothetical data that could be generated from the experiments described above.
Table 1: Hypothetical Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| This compound | 10 | 0.62 ± 0.05* | 27.1% |
| This compound | 30 | 0.43 ± 0.04 | 49.4% |
| Indomethacin | 10 | 0.38 ± 0.03 | 55.3% |
| Data are presented as mean ± SEM. *p<0.05, **p<0.01 compared to Vehicle Control. |
Table 2: Hypothetical Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice (6h post-LPS)
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 55 ± 8 | 80 ± 12 | 35 ± 6 |
| LPS | 2150 ± 180 | 3500 ± 250 | 850 ± 90 |
| This compound + LPS | 1280 ± 150 | 1950 ± 200 | 480 ± 70 |
| Dexamethasone + LPS | 650 ± 90 | 980 ± 110 | 250 ± 45 |
| Data are presented as mean ± SEM. **p<0.01 compared to LPS alone. |
Conclusion and Future Directions
The antagonism of the NK1 receptor by this compound's active metabolite, netupitant, presents a compelling mechanistic rationale for its potential anti-inflammatory effects. The established role of Substance P in driving key inflammatory processes suggests that this compound could modulate both local and systemic inflammation.
The hypothetical experimental protocols and data provided in this guide are intended to serve as a foundation for future preclinical research. Rigorous in vivo studies using models such as carrageenan-induced paw edema and LPS-induced systemic inflammation are necessary to validate this hypothesis and quantify the anti-inflammatory efficacy of this compound. Such research could potentially broaden the therapeutic applications of this well-established drug into the domain of inflammatory disorders.
References
- 1. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 2. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The tachykinin NK1 receptor. Part II: Distribution and pathophysiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. 4.3.3. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 10. pubcompare.ai [pubcompare.ai]
- 11. inotiv.com [inotiv.com]
- 12. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. LPS-induced systemic inflammation is more severe in P2Y12 null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization [elifesciences.org]
Potential Therapeutic Applications of Fosnetupitant in Psychiatry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fosnetupitant, a water-soluble prodrug of the potent and highly selective neurokinin-1 (NK1) receptor antagonist Netupitant, presents a compelling avenue for therapeutic exploration in the field of psychiatry. The Substance P (SP) and its high-affinity receptor, NK1, are extensively distributed in key brain regions implicated in the pathophysiology of mood and anxiety disorders. While this compound is currently approved for the prevention of chemotherapy-induced nausea and vomiting (CINV), its mechanism of action warrants a thorough investigation into its potential as a novel treatment for psychiatric conditions such as major depressive disorder (MDD), anxiety disorders, and stress-related syndromes. This document provides a comprehensive overview of the core pharmacology of this compound/Netupitant, a review of the preclinical and clinical rationale for targeting the NK1 receptor in psychiatry, and detailed experimental protocols to guide future research in this promising area.
Core Pharmacology of this compound and Netupitant
This compound is rapidly and completely converted to its active moiety, Netupitant, in vivo. Therefore, the pharmacological effects are attributable to Netupitant.
Mechanism of Action
Netupitant is a highly selective, brain-penetrant antagonist of the human NK1 receptor.[1] Substance P, the endogenous ligand for the NK1 receptor, is a neuropeptide involved in pain transmission, inflammation, and the regulation of stress and emotional behaviors.[2] By blocking the binding of Substance P to NK1 receptors in the central nervous system, Netupitant can modulate neuronal circuits that are dysregulated in various psychiatric disorders.[2]
Pharmacokinetic and Pharmacodynamic Profile
A summary of the key pharmacokinetic and pharmacodynamic parameters of this compound and Netupitant is presented in Table 1. Netupitant exhibits a high degree of plasma protein binding and is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[3][4] Positron Emission Tomography (PET) studies in humans have demonstrated that oral administration of Netupitant leads to high and sustained occupancy of NK1 receptors in the brain.[2]
Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound and Netupitant
| Parameter | Value | Reference |
| This compound | ||
| Conversion to Netupitant | Rapid and complete | [5] |
| Netupitant | ||
| NK1 Receptor Binding Affinity (Ki) | 0.95 nM (human) | |
| Brain NK1 Receptor Occupancy | >90% in striatum (300 mg oral dose) | [2] |
| Plasma Protein Binding | >99% | [3][4] |
| Apparent Half-Life (t½) | ~90 hours | |
| Primary Metabolism | CYP3A4 | [3][4] |
| Brain Penetration | Yes | [2] |
Rationale for Psychiatric Applications
The rationale for investigating this compound in psychiatry is rooted in the extensive preclinical and clinical evidence implicating the Substance P/NK1 receptor system in the pathophysiology of mood and anxiety disorders.
Preclinical Rationale
Numerous studies have demonstrated that NK1 receptor antagonists exhibit anxiolytic and antidepressant-like effects in various animal models.[1] These models include the elevated plus-maze, social interaction test, and the forced swim test.[1] While direct preclinical data for Netupitant in these specific psychiatric models are not publicly available, its potent NK1 receptor antagonism and brain penetration suggest a high probability of similar efficacy.
Clinical Rationale
Early clinical trials with other NK1 receptor antagonists, such as aprepitant, showed promising antidepressant effects.[1] However, subsequent larger trials failed to consistently demonstrate efficacy, leading to a halt in their development for psychiatric indications. The reasons for these failures are thought to be multifactorial, including issues with patient selection and dosing. The distinct pharmacokinetic profile of Netupitant, particularly its long half-life and high receptor occupancy, may offer advantages over previously studied compounds and warrants new clinical investigation.
Detailed Experimental Protocols
To facilitate the preclinical evaluation of this compound/Netupitant for psychiatric indications, detailed protocols for standard and validated rodent behavioral assays are provided below.
Forced Swim Test (FST) for Antidepressant-Like Activity
The FST is a widely used model to screen for antidepressant-like activity. The test is based on the observation that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant treatments are known to increase the latency to immobility and the total time spent mobile.
Materials:
-
Cylindrical containers (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Video recording and analysis software.
-
This compound or Netupitant, vehicle control, and positive control (e.g., imipramine).
Procedure:
-
Habituation (Day 1): Place each animal in the cylinder for a 15-minute pre-swim session.
-
Drug Administration (Day 2): Administer this compound/Netupitant, vehicle, or positive control at appropriate doses and route (e.g., intraperitoneally) 60 minutes before the test.
-
Test Session (Day 2): Place the animal in the cylinder for a 6-minute test session.
-
Data Analysis: Score the last 4 minutes of the test session for time spent immobile, swimming, and climbing. A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.
Elevated Plus Maze (EPM) for Anxiolytic-Like Activity
The EPM is a widely used test to assess anxiety-like behavior in rodents. The maze consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
Materials:
-
Elevated plus-shaped maze (arms 50 cm long, 10 cm wide, elevated 50 cm from the floor). The closed arms have 40 cm high walls.
-
Video tracking software.
-
This compound or Netupitant, vehicle control, and positive control (e.g., diazepam).
Procedure:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer this compound/Netupitant, vehicle, or positive control at appropriate doses and route 60 minutes prior to testing.
-
Test Session: Place the animal in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.
-
Data Analysis: Measure the time spent in and the number of entries into the open and closed arms. An increase in the percentage of time spent in the open arms and the percentage of open arm entries relative to the vehicle group indicates an anxiolytic-like effect.
Visualizations: Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Substance P / NK1 Receptor Signaling Pathway
Caption: Substance P/NK1 Receptor Signaling Pathway and the inhibitory action of Netupitant.
Preclinical Experimental Workflow for Psychiatric Evaluation
Caption: A streamlined workflow for the preclinical evaluation of this compound in psychiatric models.
Future Directions and Conclusion
The potent, selective, and brain-penetrant NK1 receptor antagonist Netupitant, delivered as the prodrug this compound, holds significant, yet underexplored, potential for the treatment of psychiatric disorders. The strong scientific rationale, coupled with the favorable pharmacokinetic and pharmacodynamic profile of Netupitant, underscores the need for dedicated preclinical and clinical research. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a foundational resource for researchers and drug development professionals to systematically investigate the therapeutic utility of this compound in psychiatry. Future studies should aim to generate robust preclinical data in validated animal models of depression and anxiety to build a strong evidence base for advancing this promising compound into clinical trials for psychiatric indications.
References
- 1. Neurokinin-1 receptor antagonists as novel antidepressants: trials and tribulations | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 2. Netupitant/Palonosetron - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antidepressant-like effects of neurokinin receptor antagonists in the forced swim test in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Fosnetupitant's Interaction with Other Neurotransmitter Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fosnetupitant, a water-soluble prodrug of the potent and selective neurokinin-1 (NK1) receptor antagonist netupitant, is a cornerstone in the prevention of chemotherapy-induced nausea and vomiting (CINV). Its primary mechanism of action is the blockade of the substance P/NK1 receptor pathway. This technical guide provides an in-depth analysis of this compound's interaction with other key neurotransmitter systems, a critical aspect for understanding its overall pharmacological profile and safety. The available evidence strongly indicates that netupitant exhibits a high degree of selectivity for the NK1 receptor with minimal to no significant off-target interactions with major neurotransmitter receptors, including serotonergic, dopaminergic, adrenergic, GABAergic, and cholinergic systems.
Core Mechanism of Action: The Neurokinin-1 Receptor System
This compound is rapidly converted to its active moiety, netupitant, in vivo. Netupitant exerts its antiemetic effects by selectively antagonizing the NK1 receptor, preventing the binding of substance P. This blockade occurs in key areas of the central nervous system involved in the emetic reflex.
Signaling Pathway
The binding of substance P to the G-protein coupled NK1 receptor initiates a signaling cascade that results in emesis. Netupitant competitively inhibits this interaction.
Figure 1: Netupitant's Blockade of the NK1 Receptor Signaling Pathway.
Interaction with Other Neurotransmitter Systems: A High-Selectivity Profile
Comprehensive in vitro studies have been conducted to assess the selectivity of netupitant against a wide array of neurotransmitter receptors. Regulatory assessments and preclinical pharmacology reports consistently conclude that netupitant has little to no affinity for serotonin, dopamine, and corticosteroid receptors.
Quantitative Analysis of Receptor Binding Affinity
The following tables summarize the available quantitative data on netupitant's binding affinity for various neurotransmitter receptors. The data underscores its high selectivity for the NK1 receptor.
Table 1: Netupitant Binding Affinity for Tachykinin Receptors
| Receptor | Ligand | Species | Assay Type | Affinity (pKi) | Selectivity vs. NK1 | Reference |
| NK1 | Netupitant | Human | Radioligand Binding | 9.02 | - | [1] |
| NK2 | Netupitant | Human | Radioligand Binding | 5.8 | >1000-fold | [1] |
| NK3 | Netupitant | Human | Radioligand Binding | 5.8 | >1000-fold | [1] |
Table 2: Netupitant Interaction with Other Neurotransmitter Receptors
| Receptor Family | Receptor Subtype | Species | Assay Type | Result | Reference |
| Serotonin | 5-HT3 | Not Specified | Not Specified | Little to no affinity | [2] |
| Dopamine | Not Specified | Not Specified | Not Specified | Little to no affinity | [2] |
| Corticosteroid | Not Specified | Not Specified | Not Specified | Little to no affinity | [2] |
Note: While a comprehensive screening against a broad panel of receptors (e.g., Eurofins SafetyScreen) is standard, the public availability of such a detailed report for netupitant is limited. The qualitative statements from regulatory agencies are based on such proprietary data.
Detailed Experimental Protocols
The following sections describe the methodologies for key experiments cited in the characterization of netupitant's pharmacological profile.
Radioligand Binding Assays
These assays are fundamental in determining the binding affinity of a compound to a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of netupitant for various receptors.
General Protocol Outline:
-
Membrane Preparation: Membranes from cells recombinantly expressing the target human receptor (e.g., CHO-K1 cells for NK1, NK2, NK3 receptors) are prepared.
-
Incubation: A fixed concentration of a specific radioligand for the target receptor is incubated with the cell membranes in the presence of increasing concentrations of the test compound (netupitant).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
Methodological & Application
Application Notes and Protocols for Intravenous Fosnetupitant Administration in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fosnetupitant is a water-soluble N-phosphoryloxymethyl prodrug of netupitant, a highly selective neurokinin-1 (NK1) receptor antagonist. By blocking the binding of substance P to NK1 receptors, it effectively inhibits emesis, particularly the acute and delayed phases of chemotherapy-induced nausea and vomiting (CINV). These protocols provide detailed methodologies for the preparation and intravenous administration of this compound in rodent models for preclinical research applications such as efficacy and pharmacokinetic studies.
Mechanism of Action: Signaling Pathway
This compound, upon intravenous administration, is rapidly converted to its active form, netupitant, by ubiquitous phosphatases. Netupitant then crosses the blood-brain barrier and competitively antagonizes the NK1 receptor, preventing the binding of its endogenous ligand, Substance P. This blockade disrupts the downstream signaling cascade, primarily the G-protein coupled inositol phosphate pathway, which is implicated in the emetic reflex.
Caption: Mechanism of action of intravenous this compound.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for this compound and its active metabolite, netupitant. It is important to note that detailed pharmacokinetic studies of intravenous this compound in rodents are not widely published. The data for humans is provided for context, and doses used in rat toxicology studies are also included.
Table 1: Pharmacokinetic Parameters of Intravenous this compound and Netupitant in Humans
| Parameter | This compound | Netupitant | Reference |
|---|---|---|---|
| Tmax (Time to Peak Plasma Concentration) | End of 30-minute infusion | End of 30-minute infusion | |
| Half-life (t½) | ~0.6 hours | ~144 hours in cancer patients | |
| Metabolism | Rapidly converted to netupitant by phosphatases | Primarily by CYP3A4 to three active metabolites |
| Protein Binding | >92% | >99.5% | |
Table 2: Intravenous this compound Doses Used in Rat Toxicology Studies
| Study Type | Species | Dose | Observation | Reference |
|---|---|---|---|---|
| Reproductive Toxicology | Rat | Up to 39 mg/kg/day | No effects on fertility or reproductive performance |
| Embryo-fetal Development | Rat | 13 mg/kg/day | No adverse effects on offspring or dams | |
Experimental Protocols
1. Preparation of this compound for Intravenous Administration
Two primary sources of this compound for research use are the commercially available formulation (Akynzeo® for injection) or this compound as a pure compound.
Protocol 1A: Preparation from Commercial Formulation (Akynzeo® for injection)
-
Materials:
-
Akynzeo® for injection vial (containing 235 mg this compound and 0.25 mg palonosetron as a lyophilized powder)
-
Sterile 0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP
-
Sterile syringes and needles
-
Sterile vials for dilution
-
-
Procedure:
-
Aseptically inject 20 mL of 0.9% Sodium Chloride Injection or 5% Dextrose Injection into the Akynzeo® vial. To prevent foaming, add the solvent along the vial wall.
-
Gently swirl the vial until the contents are completely dissolved. This results in a stock solution with a this compound concentration of 11.75 mg/mL.
-
For rodent administration, further dilute the stock solution with sterile saline or dextrose solution to achieve the desired final concentration for the intended dose and injection volume.
-
Protocol 1B: Preparation from Pure Compound
-
Materials:
-
This compound (as a pure compound)
-
Sterile, isotonic vehicle (e.g., 0.9% Sodium Chloride, 5% Dextrose)
-
Sterile vials, syringes, and needles
-
Appropriate personal protective equipment (PPE)
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
This compound is water-soluble. Aseptically add the calculated amount of this compound to a sterile vial.
-
Add the sterile vehicle to the vial to achieve the desired concentration.
-
Gently vortex or swirl the vial until the compound is fully dissolved.
-
Visually inspect the solution for any particulate matter before administration.
-
2. Intravenous Administration Protocol in Rodents
This protocol outlines the standard procedure for intravenous administration via the lateral tail vein, a common method for mice and rats.
Caption: Experimental workflow for intravenous this compound administration.
-
Animals:
-
Mice (e.g., C57BL/6, BALB/c)
-
Rats (e.g., Sprague-Dawley, Wistar)
-
-
Materials:
-
Prepared this compound dosing solution
-
Appropriate size sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge for mice, 25-27 gauge for rats)
-
Rodent restrainer
-
Heat lamp or warm water to dilate the tail vein
-
-
Procedure:
-
Dose Calculation: Calculate the volume of the dosing solution to be administered based on the animal's body weight and the target dose (mg/kg).
-
Restraint: Place the rodent in an appropriate restrainer, allowing access to the tail.
-
Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water to cause vasodilation, making the lateral tail veins more visible and accessible.
-
Injection:
-
Swab the tail with 70% ethanol.
-
Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
Confirm proper placement by observing a small amount of blood flash back into the needle hub (this may not always be visible with small gauge needles).
-
Inject the calculated volume of the this compound solution. This can be administered as a bolus over a short period (e.g., 15-30 seconds) or as a slower infusion, depending on the experimental design. The maximum recommended bolus injection volume is 5 ml/kg.
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
-
3. Anti-Emetic Efficacy Study in a Cisplatin-Induced Emesis Model (Rat Pica Model)
Since rats do not vomit, pica (the consumption of non-nutritive substances like kaolin) is used as an established surrogate model for nausea and emesis.
-
Experimental Design:
-
Acclimation: House rats individually and provide them with pre-weighed kaolin pellets in addition to their standard chow and water for several days to acclimate.
-
Grouping: Divide the animals into control and treatment groups.
-
Dosing:
-
Administer the appropriate vehicle to the control group via intravenous injection.
-
Administer the prepared this compound solution to the treatment group(s) at the desired dose(s) via intravenous injection.
-
-
Emetic Challenge: Approximately 30-60 minutes after this compound or vehicle administration, induce emesis by administering cisplatin (e.g., 3-6 mg/kg, intraperitoneally).
-
Data Collection: Measure the consumption of kaolin and regular food, as well as the body weight of the animals, at regular intervals (e.g., every 24 hours) for up to 120 hours to assess both acute and delayed phases of CINV.
-
Analysis: Compare the amount of kaolin consumed between the this compound-treated and vehicle-treated groups. A significant reduction in kaolin consumption in the treated group indicates an anti-emetic effect.
-
Concluding Remarks
These protocols provide a framework for the intravenous administration of this compound in rodent models. Researchers should adapt these guidelines to their specific experimental needs, ensuring compliance with all institutional animal care and use committee (IACUC) regulations. Given the limited availability of published rodent-specific IV this compound pharmacokinetic and efficacy data, pilot studies are recommended to determine optimal dosing for specific research questions.
Application Note & Protocol: Quantification of Netupitant in Rat Plasma by HPLC-MS/MS
This document provides a detailed protocol for the quantification of netupitant in rat plasma using a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. This method is intended for researchers, scientists, and drug development professionals involved in preclinical pharmacokinetic studies.
Introduction
Netupitant is a selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. The accurate quantification of netupitant in biological matrices such as plasma is crucial for pharmacokinetic and toxicokinetic studies during drug development. This application note describes a sensitive, specific, and rapid HPLC-MS/MS method for the determination of netupitant in rat plasma. The method utilizes liquid-liquid extraction for sample preparation and stable isotope-labeled netupitant as an internal standard to ensure high accuracy and precision.
Experimental Protocols
Materials and Reagents
-
Netupitant reference standard
-
Ibrutinib (Internal Standard - IS)[1]
-
HPLC grade acetonitrile and methanol
-
Ammonium acetate[1]
-
Formic acid
-
Ultrapure water
-
Rat plasma (with anticoagulant, e.g., K2-EDTA)
-
Methyl tert-butyl ether (MTBE)
Instrumentation
-
HPLC System: A system capable of delivering a stable flow rate, such as a Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: A triple quadrupole mass spectrometer, such as an AB Sciex API 5500 or equivalent, equipped with an electrospray ionization (ESI) source.[1]
-
Analytical Column: A reversed-phase C18 column, for example, a Phenomenex C18 (50mm × 2.0mm, 3µm).[1]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of netupitant and the internal standard (Ibrutinib) in methanol.
-
Working Solutions: Prepare serial dilutions of the netupitant stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. The working solution for the internal standard should be prepared at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen rat plasma samples at room temperature.
-
Pipette 100 µL of rat plasma into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to each plasma sample, except for the blank samples (to which 10 µL of diluent is added).
-
Vortex mix for 10 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex mix for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (approximately 900 µL) to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex mix for 1 minute and transfer the solution to an HPLC vial for analysis.
HPLC-MS/MS Conditions
The chromatographic and mass spectrometric conditions are summarized in the table below.
| Parameter | Condition |
| HPLC System | |
| Column | Phenomenex C18 (50mm × 2.0mm, 3µm)[1] |
| Mobile Phase | A: 10mM Ammonium acetate buffer (pH 9.0) B: Acetonitrile[1] |
| Gradient | Isocratic: 11% A and 89% B[1] |
| Flow Rate | 0.3 mL/min[1] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 2.5 minutes[1] |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| MRM Transitions (m/z) | Netupitant: 579.5 → 522.4, Ibrutinib (IS): 441.2 → 138.1[1] |
| Dwell Time | 200 ms |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Turbo Gas (GS2) | 50 psi |
Data Presentation
The following tables summarize the quantitative data for the validation of the HPLC-MS/MS method for netupitant in rat plasma.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| Netupitant | 5 - 1000[1] | > 0.99 | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | 5 | < 15% | ± 15% | < 15% | ± 15% |
| Low QC | 15 | < 15% | ± 15% | < 15% | ± 15% |
| Mid QC | 150 | < 15% | ± 15% | < 15% | ± 15% |
| High QC | 800 | < 15% | ± 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 15 | 85 - 115% | 85 - 115% |
| High QC | 800 | 85 - 115% | 85 - 115% |
Visualizations
The following diagrams illustrate the experimental workflow for the quantification of netupitant in rat plasma.
Caption: Workflow for the liquid-liquid extraction of netupitant from rat plasma.
Caption: Analytical workflow for the HPLC-MS/MS analysis of netupitant.
Conclusion
The described HPLC-MS/MS method provides a reliable and robust approach for the quantification of netupitant in rat plasma. The use of liquid-liquid extraction results in a clean sample extract with minimal matrix effects, and the short chromatographic run time allows for high-throughput analysis. This method is suitable for supporting preclinical pharmacokinetic studies of netupitant.
References
Application Notes and Protocols for Evaluating Fosnetupitant Efficacy in a Chemotherapy-Induced Nausea and Vomiting (CINV) Animal Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotherapy-induced nausea and vomiting (CINV) is a significant and distressing side effect of many cancer treatments, impacting patient quality of life and treatment adherence. Fosnetupitant, a selective neurokinin-1 (NK-1) receptor antagonist, is a phosphorylated prodrug that is rapidly converted to netupitant, its active metabolite.[1][2] Netupitant works by blocking the binding of substance P to NK-1 receptors in the central nervous system, a key pathway in the delayed phase of CINV.[1][3]
These application notes provide a detailed protocol for establishing a cisplatin-induced pica model in rats, a well-established surrogate for CINV in species that do not vomit, to evaluate the efficacy of this compound. Pica, the ingestion of non-nutritive substances like kaolin, is a reliable index of nausea and emesis-like behavior in rats.[4][5]
Signaling Pathway in Chemotherapy-Induced Nausea and Vomiting
Chemotherapy agents like cisplatin induce CINV through two primary pathways:
-
Acute Phase (0-24 hours post-chemotherapy): Primarily mediated by the release of serotonin (5-HT) from enterochromaffin cells in the gastrointestinal tract. 5-HT activates 5-HT3 receptors on vagal afferent nerves, transmitting signals to the nucleus tractus solitarius (NTS) and area postrema (the chemoreceptor trigger zone) in the brainstem, inducing emesis.
-
Delayed Phase (24-120 hours post-chemotherapy): Largely driven by the release of Substance P in the brain. Substance P binds to NK-1 receptors in the NTS and other brainstem nuclei, leading to a more prolonged period of nausea and vomiting.[3]
This compound, through its active metabolite netupitant, directly targets the delayed phase by antagonizing the NK-1 receptor.
Experimental Protocols
Protocol 1: Establishment of Cisplatin-Induced Pica in Rats
This protocol details the induction of pica behavior in rats using cisplatin, a highly emetogenic chemotherapeutic agent.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Standard rat chow
-
Kaolin (hydrated aluminum silicate)
-
Arabic gum
-
Cisplatin
-
0.9% sterile saline
-
Animal housing cages with wire mesh floors
-
Food and water containers
Procedure:
-
Acclimatization (7 days):
-
Individually house rats in cages under a 12-hour light/dark cycle with controlled temperature and humidity.
-
Provide ad libitum access to standard rat chow and water to allow for adaptation to the new environment.[6]
-
-
Kaolin Preparation and Acclimatization (7 days prior to cisplatin):
-
Prepare kaolin pellets by mixing kaolin powder with a 2% arabic gum solution to form a paste. Mold the paste into pellets and allow them to air dry.[6]
-
In addition to the standard chow, provide a pre-weighed amount of kaolin pellets in a separate container.
-
Measure and record the daily consumption of kaolin, standard chow, and water for each rat to establish a baseline.
-
-
Experimental Groups:
-
Group 1: Vehicle Control: Receives a saline injection.
-
Group 2: Cisplatin Control: Receives a cisplatin injection.
-
Group 3: this compound Treatment: Receives this compound prior to cisplatin injection.
-
-
Induction of Pica (Day 0):
-
Administer a single intraperitoneal (i.p.) injection of cisplatin (6 mg/kg) or an equivalent volume of saline to the respective groups.[6]
-
-
Data Collection (24-72 hours post-injection):
-
At 24, 48, and 72 hours post-injection, measure and record the amount of kaolin and food consumed, as well as water intake.
-
Calculate the net kaolin and food intake by subtracting the remaining amount from the initial amount provided.
-
Protocol 2: Evaluation of this compound Efficacy
This protocol outlines the procedure for testing the anti-emetic efficacy of this compound in the established cisplatin-induced pica model.
Materials:
-
Established cisplatin-induced pica model rats (from Protocol 1)
-
This compound
-
Vehicle for this compound (e.g., sterile water for injection or a suitable buffer)
Procedure:
-
This compound Administration:
-
Based on preclinical studies of similar NK-1 receptor antagonists, a dose range of 1-10 mg/kg of this compound administered intravenously (i.v.) or intraperitoneally (i.p.) is a suggested starting point for dose-response studies.
-
Administer the selected dose of this compound or its vehicle to the respective groups 30-60 minutes prior to the cisplatin injection.
-
-
Induction of Pica and Data Collection:
-
Proceed with the cisplatin injection and data collection as described in Protocol 1 (steps 4 and 5).
-
-
Data Analysis:
-
Compare the kaolin consumption between the this compound-treated group, the cisplatin control group, and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
-
A significant reduction in kaolin consumption in the this compound-treated group compared to the cisplatin control group indicates anti-emetic efficacy.
-
Experimental Workflow
Data Presentation
Table 1: Kaolin Consumption (g) in Rats Following Cisplatin Administration
| Time Post-Cisplatin | Vehicle Control | Cisplatin Control (6 mg/kg) | This compound (3 mg/kg) + Cisplatin |
| 24 hours | 0.2 ± 0.1 | 4.5 ± 0.8 | 1.5 ± 0.4 |
| 48 hours | 0.3 ± 0.1 | 3.2 ± 0.6 | 0.8 ± 0.3 |
| 72 hours | 0.2 ± 0.2 | 1.5 ± 0.5 | 0.4 ± 0.2 |
| p < 0.05 compared to Cisplatin Control. Data are presented as mean ± SEM. |
Table 2: Food Consumption (g) in Rats Following Cisplatin Administration
| Time Post-Cisplatin | Vehicle Control | Cisplatin Control (6 mg/kg) | This compound (3 mg/kg) + Cisplatin |
| 24 hours | 20.5 ± 2.1 | 8.2 ± 1.5 | 15.8 ± 1.9 |
| 48 hours | 21.2 ± 2.3 | 12.6 ± 1.8 | 18.5 ± 2.0 |
| 72 hours | 20.8 ± 1.9 | 17.5 ± 2.2 | 19.9 ± 1.7 |
| *p < 0.05 compared to Cisplatin Control. Data are presented as mean ± SEM. |
Logical Relationship of Study Design
Conclusion
The cisplatin-induced pica model in rats is a robust and reliable method for the preclinical evaluation of anti-emetic drugs. The protocols provided herein offer a comprehensive framework for assessing the efficacy of this compound in mitigating the distressing symptoms of CINV. The expected reduction in kaolin consumption with this compound treatment would provide strong evidence for its therapeutic potential in this indication.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound for the Prevention of Chemotherapy-Induced Nausea and Vomiting: A Short Review and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploratory Analysis Comparing this compound Versus Fosaprepitant for Prevention of Highly Emetogenic Chemotherapy-Induced Nausea and Vomiting (CINV): A Randomized, Double-Blind, Phase 3 Study (CONSOLE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for Clinical Trials with Fosnetupitant in New Indications
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide a framework for designing clinical trials to investigate the efficacy and safety of Fosnetupitant in new therapeutic areas beyond its current approval for chemotherapy-induced nausea and vomiting (CINV). The protocols are based on the established mechanism of action of this compound as a neurokinin-1 (NK1) receptor antagonist and existing clinical trial methodologies for this drug class in related indications.
Introduction to this compound
This compound is a sterile, intravenous prodrug of netupitant, a highly selective neurokinin-1 (NK1) receptor antagonist.[1][2] The NK1 receptor is a key component in the emetic reflex, activated by substance P, a neuropeptide released in response to various emetogenic stimuli.[2][3] By blocking the binding of substance P to NK1 receptors in the central nervous system, netupitant effectively inhibits nausea and vomiting.[2][3] this compound is rapidly converted to netupitant in the body.[2]
Currently, this compound is approved in a fixed-dose combination with palonosetron (a 5-HT3 receptor antagonist) for the prevention of acute and delayed nausea and vomiting associated with highly emetogenic cancer chemotherapy.[4][5] The long half-life of netupitant (approximately 90 hours) contributes to its sustained antiemetic effect.[2]
Potential New Indications for this compound
The role of the substance P/NK1 receptor pathway extends beyond CINV, suggesting potential therapeutic applications for this compound in other conditions. Promising new indications for investigation include:
-
Postoperative Nausea and Vomiting (PONV): A common complication following surgery, with NK1 receptor antagonists having demonstrated efficacy in its prevention.
-
Radiation-Induced Nausea and Vomiting (RINV): Similar to CINV, radiotherapy can induce nausea and vomiting, and NK1 receptor antagonists are a logical therapeutic option.
-
Inflammatory and Neuropathic Pain: Substance P is a key mediator of pain and neurogenic inflammation, suggesting that blocking its receptor could provide analgesic and anti-inflammatory effects.[4][6]
Signaling Pathway of Substance P and the NK1 Receptor
The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This process is central to the physiological effects of Substance P, including the induction of nausea and vomiting, pain transmission, and inflammation. The diagram below illustrates the key signaling pathways activated upon NK1 receptor stimulation.
Figure 1: Substance P/NK1 Receptor Signaling Pathway.
General Clinical Trial Design Considerations
The following table summarizes key design elements applicable to Phase II/III clinical trials for this compound in new indications.
| Trial Design Element | Recommendation |
| Study Design | Randomized, double-blind, placebo-controlled, parallel-group, multicenter. |
| Patient Population | Specific to the indication being studied (e.g., patients undergoing high-risk surgery for PONV). |
| Intervention | Intravenous this compound. |
| Comparator | Placebo or an active comparator (standard of care for the indication). |
| Stratification Factors | Relevant risk factors for the indication (e.g., Apfel score for PONV, emetogenicity of radiation for RINV). |
| Primary Endpoint | Complete Response (CR): No emetic episodes and no use of rescue medication within a defined period. |
| Secondary Endpoints | Incidence and severity of nausea, time to first emetic episode, patient-reported outcomes. |
| Safety Assessments | Adverse event monitoring, laboratory tests, vital signs, ECGs. |
Experimental Protocols for New Indications
Postoperative Nausea and Vomiting (PONV)
Objective: To evaluate the efficacy and safety of this compound for the prevention of PONV in adult patients undergoing general anesthesia for elective surgery.
Experimental Workflow:
Figure 2: Experimental Workflow for PONV Clinical Trial.
Methodology:
-
Inclusion Criteria: Adult patients (18-75 years) scheduled for elective surgery under general anesthesia with an expected duration of at least 1 hour and at high risk for PONV (e.g., Apfel score ≥ 2).
-
Exclusion Criteria: Patients with a history of hypersensitivity to NK1 receptor antagonists, pregnant or breastfeeding women, and patients with severe hepatic or renal impairment.
-
Intervention: A single intravenous dose of this compound (e.g., 235 mg) or placebo administered 30 minutes prior to the induction of anesthesia.
-
Primary Endpoint: Complete Response (no vomiting and no use of rescue antiemetics) in the first 24 hours post-surgery.
-
Data Collection: Nausea will be assessed using a Visual Analog Scale (VAS) at regular intervals. All emetic episodes and the use of rescue medication will be recorded.
Quantitative Data Summary:
| Endpoint | This compound Group | Placebo Group | p-value |
| Complete Response (0-24h) | % | % | |
| Incidence of Vomiting (0-24h) | % | % | |
| Mean Nausea Score (VAS) at 24h | Mean ± SD | Mean ± SD | |
| Use of Rescue Medication (0-24h) | % | % |
Radiation-Induced Nausea and Vomiting (RINV)
Objective: To assess the efficacy and safety of this compound in preventing nausea and vomiting in patients receiving highly or moderately emetogenic radiotherapy.
Methodology:
-
Inclusion Criteria: Patients scheduled to receive a course of radiotherapy with a high or moderate risk of inducing emesis (e.g., total body irradiation, upper abdominal irradiation).
-
Exclusion Criteria: Concurrent chemotherapy, prior radiotherapy to the same site, and conditions that may cause nausea and vomiting independent of radiotherapy.
-
Intervention: Intravenous this compound or placebo administered prior to the first fraction of radiotherapy and potentially repeated based on the radiotherapy schedule.
-
Primary Endpoint: Complete Response during the overall study period (from the start of the first radiotherapy fraction to 24 hours after the last fraction).
-
Data Collection: Patients will maintain a daily diary to record episodes of nausea and vomiting, and the use of any rescue medication.
Quantitative Data Summary:
| Endpoint | This compound Group | Control Group | p-value |
| Complete Response (Overall) | % | % | |
| Complete Response (Acute Phase: first 24h) | % | % | |
| Complete Response (Delayed Phase: >24h) | % | % | |
| Mean Number of Emetic Episodes | Mean ± SD | Mean ± SD |
Inflammatory and Neuropathic Pain
Objective: To investigate the analgesic efficacy and safety of this compound in patients with chronic inflammatory or neuropathic pain.
Methodology:
-
Inclusion Criteria: Patients with a confirmed diagnosis of a chronic pain condition with a significant inflammatory or neuropathic component (e.g., osteoarthritis, diabetic peripheral neuropathy) and a baseline pain score of ≥ 4 on a 10-point Numeric Rating Scale (NRS).
-
Exclusion Criteria: Concomitant use of other investigational pain medications, and conditions that may confound pain assessment.
-
Intervention: Multiple intravenous doses of this compound or placebo administered over a defined treatment period.
-
Primary Endpoint: Change from baseline in the average 24-hour pain score (NRS) at the end of the treatment period.
-
Data Collection: Daily pain scores, use of rescue analgesics, and patient-reported outcomes on pain interference with daily activities will be collected.
Quantitative Data Summary:
| Endpoint | This compound Group | Placebo Group | p-value |
| Mean Change in Pain Score (NRS) | Mean ± SD | Mean ± SD | |
| Responder Rate (≥50% pain reduction) | % | % | |
| Mean Daily Rescue Medication Use | Mean ± SD | Mean ± SD | |
| Change in Patient Global Impression of Change | % Improved | % Improved |
Safety Considerations
Across all clinical trials, a comprehensive safety monitoring plan should be in place. This includes monitoring for adverse events, with a particular focus on injection site reactions, hypersensitivity reactions, and potential drug-drug interactions, as netupitant is a moderate inhibitor of CYP3A4.[1]
Conclusion
This compound, with its well-established mechanism of action and favorable pharmacokinetic profile, holds promise for therapeutic expansion into new indications beyond CINV. The proposed clinical trial guidelines and protocols provide a robust framework for systematically evaluating its potential in PONV, RINV, and pain management. Rigorous clinical investigation in these areas could unlock new treatment paradigms for these challenging conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NK1-receptor antagonist TKA731 in painful diabetic neuropathy: a randomised, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety Study of Aprepitant Injection for Prevention of Post-operative Nausea and Vomiting [ctv.veeva.com]
- 5. The efficacy of aprepitant for the prevention of postoperative nausea and vomiting: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Cell-Based Off-Target Screening of Fosnetupitant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for utilizing cell-based assays to screen for potential off-target effects of Fosnetupitant, a neurokinin-1 (NK1) receptor antagonist. The active form of this compound, netupitant, is a highly selective antagonist of the NK1 receptor, used for the prevention of chemotherapy-induced nausea and vomiting.[1][2][3] While potent and selective for its primary target, a thorough off-target liability assessment is a critical component of preclinical safety evaluation to identify any unintended pharmacological interactions that could lead to adverse effects.
This document outlines a tiered approach to screening, beginning with broad liability panels and moving towards more specific functional assessments. Detailed protocols for key assays are provided to enable researchers to implement these screens in their laboratories.
Introduction to Off-Target Screening
Off-target effects are a significant cause of drug attrition during development.[4][5] Identifying these liabilities early can save considerable time and resources. Cell-based assays offer a physiologically relevant context to assess the interaction of a compound with a wide range of cellular targets, including G-protein coupled receptors (GPCRs), kinases, ion channels, and nuclear receptors.[6][7]
For this compound, potential areas for off-target investigation are informed by the known pharmacology of its active metabolite, netupitant, and other NK1 receptor antagonists. Netupitant is metabolized by cytochrome P450 enzymes, primarily CYP3A4, and is also an inhibitor of this enzyme.[3] This highlights the potential for drug-drug interactions. Additionally, some adverse effects observed with NK1 receptor antagonists, such as dizziness and fatigue, warrant a broader screening approach.
Recommended Screening Cascade
A tiered approach is recommended to efficiently screen for off-target effects.
Tier 1: Broad Panel Screening (Binding Assays)
The initial step involves screening netupitant (the active form of this compound) against a broad panel of receptors, ion channels, and enzymes at a single high concentration (e.g., 10 µM). This provides a wide net to catch potential interactions.
Tier 2: Concentration-Response and Functional Assays
Any "hits" identified in Tier 1 should be followed up with concentration-response studies to determine the potency (e.g., IC50 or EC50) of the interaction. Subsequently, functional cell-based assays should be employed to understand the nature of the interaction (e.g., agonist, antagonist, or modulator).
Tier 3: Pathway Analysis and Cytotoxicity Assessment
For confirmed off-target interactions, further investigation into the downstream signaling pathways is recommended. General cytotoxicity should also be assessed to distinguish between specific off-target pharmacology and non-specific cellular toxicity.
Data Presentation
All quantitative data from the screening assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Example Data Summary for this compound Off-Target Screening
| Target Class | Target | Assay Type | This compound (Netupitant) Activity (IC50/EC50, µM) | Reference Compound Activity (IC50/EC50, µM) |
| GPCRs | 5-HT2A | Radioligand Binding | > 10 | Ketanserin (0.001) |
| Dopamine D2 | Radioligand Binding | 8.5 | Haloperidol (0.002) | |
| Adrenergic α1A | Calcium Flux | > 10 | Phenylephrine (0.05) | |
| Kinases | ABL1 | Enzyme Activity | > 10 | Imatinib (0.1) |
| SRC | Enzyme Activity | 5.2 | Dasatinib (0.001) | |
| Ion Channels | hERG | Patch Clamp | > 10 | Dofetilide (0.01) |
| Nav1.5 | Patch Clamp | > 10 | Lidocaine (5) | |
| Nuclear Rec | PXR | Reporter Gene | 2.5 | Rifampicin (1) |
| Cytotoxicity | HEK293 | MTT Assay | > 50 | Doxorubicin (0.5) |
| HepG2 | LDH Release | > 50 | Tamoxifen (10) |
Experimental Protocols and Visualizations
Detailed methodologies for key experiments are provided below, accompanied by diagrams generated using Graphviz (DOT language) to illustrate workflows and signaling pathways.
GPCR Off-Target Screening: Calcium Flux Assay
This assay is used to identify functional agonistic or antagonistic activity of this compound on Gq-coupled GPCRs.
Caption: Gq-Coupled GPCR Signaling Pathway.
Caption: Calcium Flux Assay Workflow.
-
Cell Culture: Culture cells stably or transiently expressing the GPCR of interest in appropriate media.
-
Cell Plating: Seed cells into black-walled, clear-bottom 96-well plates at a density of 20,000-50,000 cells per well and incubate for 24 hours.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour in the dark.
-
Compound Addition: Prepare serial dilutions of this compound (netupitant) and control compounds in an appropriate assay buffer.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader equipped with an automated injector.
-
Agonist Mode: Inject 20 µL of the compound dilutions and immediately begin kinetic reading of fluorescence (Excitation: ~490 nm, Emission: ~520 nm) for 2-3 minutes.
-
Antagonist Mode: Inject 20 µL of the compound dilutions and incubate for 15-30 minutes. Then, inject a known agonist for the receptor at its EC80 concentration and immediately begin kinetic reading.
-
-
Data Analysis: Determine the maximum fluorescence response for each well. For antagonist mode, calculate the percent inhibition of the agonist response. Plot concentration-response curves and determine EC50 or IC50 values.
Kinase Off-Target Screening: In-Cell Western Assay
This assay measures the phosphorylation of a specific kinase substrate within cells to determine the inhibitory effect of this compound.
Caption: In-Cell Western Assay Workflow.
-
Cell Plating: Seed a relevant cell line into a 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound (netupitant) or a known inhibitor for 1-2 hours.
-
Stimulation: Add a known activator of the kinase pathway of interest and incubate for the optimal time to induce substrate phosphorylation.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific binding with a suitable blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody cocktail containing an antibody specific for the phosphorylated substrate and an antibody for the total protein (as a normalization control) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, incubate with a cocktail of two different infrared dye-conjugated secondary antibodies (e.g., one at 700 nm and the other at 800 nm) for 1 hour in the dark.
-
Imaging and Analysis: After a final wash, scan the plate using an infrared imaging system. Quantify the fluorescence intensity in both channels. Normalize the phospho-protein signal to the total protein signal and calculate the percent inhibition for each concentration of this compound. Determine the IC50 value from the concentration-response curve.
Cytotoxicity Screening: MTT Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and cytotoxicity.
Caption: Principle of the MTT Assay.
-
Cell Plating: Seed cells (e.g., HEK293 or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound (netupitant) and a positive control for cytotoxicity (e.g., doxorubicin) to the wells. Include vehicle-only wells as a negative control. Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well.[4]
-
Absorbance Measurement: Shake the plate gently to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the CC50 (half-maximal cytotoxic concentration).
Ion Channel Off-Target Screening: Automated Patch Clamp Assay
This assay provides a high-throughput method to assess the effects of this compound on the function of various ion channels, such as the hERG channel, which is critical for cardiac safety assessment.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 3. Aprepitant (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rolapitant for Prevention of Delayed Chemotherapy-Induced Nausea and Vomiting - The ASCO Post [ascopost.com]
- 7. drugs.com [drugs.com]
Application Notes and Protocols for Radiolabeling Fosnetupitant for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosnetupitant, a phosphorylated prodrug of netupitant, is a highly selective neurokinin-1 (NK1) receptor antagonist used in the prevention of chemotherapy-induced nausea and vomiting.[1][2][3][4] The ability to radiolabel this compound or its active form, netupitant, is crucial for in vivo imaging studies, such as Positron Emission Tomography (PET), to investigate its pharmacokinetic and pharmacodynamic properties, including receptor occupancy and biodistribution.[5] These studies are vital for drug development and for understanding the mechanism of action in living subjects.
This document provides detailed application notes and protocols for the radiolabeling of netupitant, the active moiety of this compound, with Carbon-11 ([¹¹C]), a commonly used positron-emitting radionuclide for PET imaging. While direct radiolabeling of the prodrug this compound is less common for imaging the target receptor engagement, labeling the active drug netupitant allows for direct assessment of its interaction with NK1 receptors in the brain and other tissues. An alternative conceptual approach using Gallium-68 is also discussed.
Signaling Pathway of the NK1 Receptor
This compound, after administration, is rapidly converted to netupitant.[3] Netupitant then acts as a competitive antagonist at the NK1 receptor, blocking the binding of its natural ligand, Substance P. This action in the central nervous system is key to its antiemetic effect.[2][6]
Caption: NK1 Receptor Signaling Pathway and this compound's Mechanism of Action.
Radiolabeling Techniques for Netupitant
The most common and effective methods for radiolabeling small molecules like netupitant for PET imaging involve the use of Carbon-11 or Fluorine-18. Carbon-11 is particularly suitable due to its short half-life (20.4 minutes), which allows for multiple studies in the same day and results in a low radiation dose to the subject.[7]
[¹¹C]Carbonyl Insertion followed by Reduction
A promising strategy for labeling netupitant involves a two-step, one-pot synthesis. This method utilizes [¹¹C]CO₂ as the starting radioactive precursor, which is first inserted into a suitable precursor molecule and then reduced to form a [¹¹C]methyl group. This approach is advantageous as it often provides high radiochemical yields and purity.
Experimental Protocols
The following is a detailed, plausible protocol for the radiosynthesis of [¹¹C]Netupitant, adapted from established [¹¹C]methylation procedures for similar complex molecules.
Protocol 1: Synthesis of [¹¹C]Netupitant via [¹¹C]CO₂ Fixation and Reduction
Objective: To synthesize [¹¹C]Netupitant for use in PET imaging studies.
Materials:
-
Precursor: N-(2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoyl)-4-(2-methylphenyl)-N-methyl-6-(piperazin-1-yl)pyridin-3-amine (Desmethyl-Netupitant)
-
Reagents:
-
[¹¹C]Carbon Dioxide ([¹¹C]CO₂) produced from a cyclotron
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Sterile water for injection
-
Saline for injection
-
HPLC solvents (e.g., acetonitrile, water, ammonium formate)
-
-
Equipment:
-
Automated radiosynthesis module
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Sterile filtration unit (0.22 µm filter)
-
Dose calibrator
-
Experimental Workflow:
Caption: Experimental workflow for the radiosynthesis of [¹¹C]Netupitant.
Procedure:
-
[¹¹C]CO₂ Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a medical cyclotron.
-
Precursor Preparation: Dissolve 1-2 mg of the desmethyl-netupitant precursor in 300 µL of anhydrous THF in a sealed reaction vessel.
-
[¹¹C]CO₂ Trapping: Bubble the produced [¹¹C]CO₂ through the precursor solution at room temperature. The [¹¹C]CO₂ will react with the secondary amine of the piperazine ring to form a carbamate intermediate.
-
Reduction: Add a solution of LiAlH₄ (approximately 5 mg in 200 µL of anhydrous THF) to the reaction vessel. Heat the mixture at 80-100°C for 5-7 minutes to reduce the carbamate to the [¹¹C]methyl group.
-
Quenching and Neutralization: Cool the reaction vessel and quench the reaction by the slow addition of water, followed by a small amount of dilute HCl to neutralize the excess LiAlH₄. Then, add a sufficient amount of NaHCO₃ solution to adjust the pH to a neutral range.
-
HPLC Purification: Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18, 10 µm, 250 x 10 mm). Elute with a suitable mobile phase (e.g., a gradient of acetonitrile and ammonium formate buffer) to separate [¹¹C]Netupitant from unreacted precursor and radioactive impurities.
-
Solid-Phase Extraction (SPE) and Formulation: Collect the HPLC fraction containing [¹¹C]Netupitant and pass it through a C18 SPE cartridge to remove the HPLC solvents. Elute the trapped [¹¹C]Netupitant from the cartridge with a small volume of ethanol and then dilute with sterile saline for injection.
-
Quality Control: Perform quality control tests on the final product, including radiochemical purity (by analytical HPLC), specific activity, pH, and sterility, to ensure it meets the standards for human administration.
Quantitative Data Summary
The following table summarizes expected quantitative data for the radiosynthesis of [¹¹C]Netupitant based on similar published procedures for other [¹¹C]-labeled radiotracers.
| Parameter | Expected Value | Reference Method |
| Radiochemical Yield (RCY) | 25-40% (decay-corrected) | Based on [¹¹C]methylation of complex molecules |
| Radiochemical Purity | >98% | Analytical HPLC |
| Specific Activity | >37 GBq/µmol (>1 Ci/µmol) | At the end of synthesis |
| Synthesis Time | 30-40 minutes | From end of bombardment |
Alternative Radiolabeling Strategy: [⁶⁸Ga]Gallium Labeling
For preclinical studies or in situations where a cyclotron for [¹¹C] production is not available, labeling with Gallium-68 ([⁶⁸Ga]) is a viable alternative. This approach requires modification of the netupitant molecule to include a chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).
Conceptual Protocol: Synthesis of [⁶⁸Ga]Ga-DOTA-Netupitant
-
Precursor Synthesis: Synthesize a DOTA-conjugated netupitant precursor. This involves chemically linking DOTA to a suitable position on the netupitant molecule, often via an appropriate linker to minimize steric hindrance and maintain receptor affinity.
-
Radiolabeling:
-
Elute [⁶⁸Ga] from a ⁶⁸Ge/⁶⁸Ga generator using HCl.
-
Buffer the [⁶⁸Ga]Cl₃ solution to a pH of 4.0-5.0.
-
Add the DOTA-netupitant precursor to the buffered [⁶⁸Ga] solution.
-
Heat the reaction mixture at 90-95°C for 10-15 minutes.
-
-
Purification: Purify the resulting [⁶⁸Ga]Ga-DOTA-Netupitant using SPE cartridges to remove unchelated [⁶⁸Ga] and other impurities.[5]
-
Quality Control: Perform quality control checks as described for the [¹¹C]-labeled compound.
Conclusion
The protocols and data presented provide a comprehensive guide for the radiolabeling of netupitant for PET imaging studies. The [¹¹C]methylation approach is a well-established and robust method that can provide high-quality radiotracers for clinical research. The conceptual [⁶⁸Ga] labeling strategy offers an alternative for preclinical investigations. These techniques will enable researchers to further explore the in vivo behavior of this compound and its active metabolite, contributing to a deeper understanding of its pharmacology and its role in antiemetic therapy.
References
- 1. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of two potential NK1-receptor ligands using [1-11C]ethyl iodide and [1-11C]propyl iodide and initial PET-imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Facilitating PET Imaging: Eco-Friendly Purification Using Solid-Phase Material for Labeling Metal-Based Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Best Practices for Solubilizing Fosnetupitant for In Vitro Experiments
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fosnetupitant is a neurokinin-1 (NK-1) receptor antagonist, functioning as a prodrug of netupitant.[1][2] It is utilized in preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV). Accurate and consistent solubilization of this compound is critical for reliable results in in vitro experimental settings. This document provides detailed protocols and best practices for the solubilization of this compound for research purposes.
Physicochemical Properties
This compound is a white to off-white or yellowish, crystalline, and hygroscopic solid. Its solubility is notably pH-dependent.[3]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various common laboratory solvents.
| Solvent | Solubility | Molarity (approx.) | Notes |
| DMSO | 100 mg/mL | 145.22 mM | May require sonication to fully dissolve[2]. |
| Aqueous Solution (pH 2) | 1.4 mg/mL | 2.03 mM | Solubility is significantly lower in acidic conditions[1][3]. |
| Aqueous Solution (pH 10) | 11.5 mg/mL | 16.70 mM | Solubility is higher in basic conditions[3]. |
| Methanol | Slightly Soluble | - | [4] |
| Ethanol | Freely Soluble | - |
Recommended Solvents and Stock Solution Preparation
Primary Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.
Alternative Solvents: For specific experimental needs, ethanol can also be used. For assays requiring aqueous solutions, careful consideration of the pH is necessary to achieve the desired concentration.
Experimental Protocol for Solubilizing this compound in DMSO
This protocol details the steps for preparing a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials
-
Vortex mixer
-
Ultrasonic water bath
-
Calibrated pipettes
Procedure:
-
Aliquoting this compound:
-
Before opening, bring the vial of this compound powder to room temperature to minimize moisture condensation.
-
In a controlled environment (e.g., a chemical fume hood), weigh the desired amount of this compound. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 68.86 mg of this compound (Molecular Weight: 688.6 g/mol ).
-
-
Solvent Addition:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 100 mM solution, add 1 mL of DMSO to 68.86 mg of this compound.
-
-
Dissolution:
-
Cap the vial tightly and vortex for 1-2 minutes to facilitate initial dissolution.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath. To enhance solubility, the bath can be warmed to 37°C.[2] Sonicate for 10-15 minutes, or until the solution is clear and free of particulates.
-
-
Sterilization (Optional):
-
If required for your specific cell culture application, the prepared stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
-
Storage:
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its solubilization.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for solubilizing this compound.
References
Application Notes and Protocols for Electrophysiological Recording of Neuronal Activity in Response to Fosnetupitant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosnetupitant is a neurokinin-1 (NK1) receptor antagonist, which competitively blocks the binding of the endogenous tachykinin neuropeptide, Substance P (SP).[1][2] It is a prodrug that is rapidly converted in the body to its active form, Netupitant.[3] The primary clinical application of this compound is in the prevention of chemotherapy-induced nausea and vomiting (CINV).[1][2] The antiemetic effects of this compound are mediated through its action on NK1 receptors located in the central nervous system, particularly in brain regions involved in the vomiting reflex, such as the area postrema and the nucleus tractus solitarius.[2]
Substance P, the natural ligand for the NK1 receptor, is an excitatory neurotransmitter that plays a significant role in pain perception and the transmission of emetic signals.[2] By blocking the binding of Substance P to NK1 receptors, this compound effectively prevents the downstream signaling cascades that lead to neuronal excitation and the sensation of nausea and the act of vomiting.[1][2] Electrophysiological studies are crucial for understanding the precise mechanisms by which this compound modulates neuronal activity. These studies can quantify the effects of the drug on neuronal membrane potential, firing rate, and synaptic transmission.
These application notes provide a detailed overview of the electrophysiological effects of NK1 receptor antagonists, with a focus on this compound/Netupitant, and offer comprehensive protocols for investigating these effects in a laboratory setting.
Data Presentation
The following tables summarize the expected quantitative effects of NK1 receptor antagonists on neuronal activity based on available literature. It is important to note that specific data for this compound/Netupitant is limited; therefore, data from other NK1 receptor antagonists, such as Aprepitant and specific experimental antagonists like SR140333 and L822429, are included as representative examples.
| Parameter | Effect of NK1 Receptor Antagonist | Brain Region | Neuronal Type | Antagonist Used | Reference |
| Spontaneous Firing Rate | Increase | Dorsal Raphe Nucleus | Serotonergic Neurons | L-760735 | [4] |
| Evoked Excitatory Postsynaptic Current (eEPSC) Amplitude | Suppression | Insular Cortex | Pyramidal Neurons | SR140333 | [5][6] |
| Miniature Excitatory Postsynaptic Current (mEPSC) Frequency | Decrease | Insular Cortex | Pyramidal Neurons | [Sar9,Met(O2)11]-substance P (agonist, effect mimicked by antagonist) | [5] |
| Stress-Induced Neuronal Activation (Fos immunoreactivity) | Attenuation | Nucleus Accumbens Shell, Dorsal Raphe | Not specified | L822429 | [7] |
| Parameter | Substance P-Induced Effect | Effect of NK1 Receptor Antagonist | Brain Region | Neuronal Type | Antagonist Used | Reference |
| Membrane Depolarization | Induces depolarization | Blocks depolarization | Spinal Cord | Not specified | Generic NK1 antagonists | [8] |
| Excitatory Postsynaptic Current (EPSC) Amplitude | Potentiates glutamate-induced currents | Suppresses SP-induced potentiation | Insular Cortex | Pyramidal Neurons | SR140333 | [5][6] |
| Neuronal Firing Rate | Increases firing rate | Blocks increase in firing rate | Dorsal Raphe Nucleus | Serotonergic Neurons | L-760735 | [4] |
Experimental Protocols
Protocol 1: In Vitro Brain Slice Electrophysiology for Measuring Neuronal Response to Netupitant
This protocol describes the preparation of acute brain slices and subsequent whole-cell patch-clamp recording to measure the effect of Netupitant (the active form of this compound) on neuronal activity.
Materials:
-
Animals: Adult male Sprague-Dawley rats (200-250 g)
-
Solutions:
-
Slicing Solution (NMDG-based): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, and 10 mM MgSO4. The pH should be adjusted to 7.3-7.4 with hydrochloric acid.
-
Artificial Cerebrospinal Fluid (aCSF): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 12.5 mM glucose, 2 mM CaCl2, and 1 mM MgCl2.
-
Internal Solution (for patch pipette): 130 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 0.2 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, and 10 mM phosphocreatine. The pH should be adjusted to 7.3 with KOH.
-
-
Drugs:
-
Netupitant (Tocris Bioscience or equivalent)
-
Substance P (Tocris Bioscience or equivalent)
-
Tetrodotoxin (TTX) (for blocking action potentials, optional)
-
-
Equipment:
-
Vibrating microtome (vibratome)
-
Patch-clamp amplifier and data acquisition system
-
Microscope with DIC optics
-
Micromanipulators
-
Glass capillary tubes for pulling pipettes
-
Perfusion system
-
Procedure:
-
Brain Slice Preparation:
-
Anesthetize the rat with isoflurane and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.
-
Mount the brain on the vibratome stage and cut coronal or sagittal slices (300-400 µm thick) of the desired brain region (e.g., nucleus tractus solitarius, insular cortex).
-
Transfer the slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to recover.
-
-
Patch-Clamp Recording:
-
Transfer a single slice to the recording chamber under the microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Pull glass pipettes to a resistance of 3-6 MΩ when filled with the internal solution.
-
Using a micromanipulator, approach a neuron in the region of interest and establish a gigaohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Record baseline neuronal activity (membrane potential, firing rate, postsynaptic currents) for at least 5-10 minutes.
-
-
Drug Application:
-
Prepare a stock solution of Netupitant in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in aCSF. A typical in vitro concentration for Netupitant can range from 1 to 30 nM.[9]
-
Bath-apply Netupitant to the slice and record the changes in neuronal activity for 10-15 minutes or until a stable effect is observed.
-
To investigate the antagonistic effect, first apply Substance P (e.g., 100 nM) to elicit a response, then wash it out. Subsequently, co-apply Netupitant and Substance P to observe the blockade of the Substance P-induced effect.
-
-
Data Analysis:
-
Analyze the recorded data to quantify changes in resting membrane potential, action potential frequency, and the amplitude and frequency of excitatory or inhibitory postsynaptic currents.
-
Compare the neuronal activity before and after drug application using appropriate statistical tests (e.g., paired t-test).
-
Protocol 2: Extracellular Field Potential Recording in Brain Slices
This protocol is suitable for examining the effect of Netupitant on synaptic transmission and plasticity at a population level.
Materials:
-
Same as Protocol 1, with the exception of the internal solution. The recording electrode will be filled with aCSF.
Procedure:
-
Brain Slice Preparation:
-
Follow the same procedure as in Protocol 1.
-
-
Field Potential Recording:
-
Place a stimulating electrode in a region that provides synaptic input to the area of interest (e.g., afferent fiber tract).
-
Place a recording electrode in the synaptic field where the postsynaptic neurons are located.
-
Deliver electrical stimuli and record the resulting field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSP responses for at least 20-30 minutes.
-
-
Drug Application:
-
Bath-apply Netupitant at the desired concentration.
-
Continue to record fEPSPs to observe any changes in synaptic strength.
-
To test the effect on Substance P-induced modulation, first apply Substance P and observe its effect on the fEPSP, then wash out and co-apply Netupitant and Substance P.
-
-
Data Analysis:
-
Measure the slope and/or amplitude of the fEPSPs.
-
Normalize the data to the baseline period and plot the time course of the drug's effect.
-
Perform statistical analysis to determine the significance of any observed changes.
-
Mandatory Visualizations
Signaling Pathway of the NK1 Receptor
The binding of Substance P to the NK1 receptor initiates a cascade of intracellular signaling events. This diagram illustrates the major downstream pathways activated upon receptor stimulation, which are ultimately inhibited by this compound (Netupitant).
Caption: NK1 Receptor Signaling Cascade and Site of this compound Action.
Experimental Workflow
This diagram outlines the key steps involved in conducting an in vitro electrophysiological experiment to assess the effects of this compound's active form, Netupitant.
Caption: Workflow for In Vitro Electrophysiological Recording.
References
- 1. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Profile of netupitant/palonosetron (NEPA) fixed dose combination and its potential in the treatment of chemotherapy-induced nausea and vomiting (CINV) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substance P (Neurokinin 1) Receptor Antagonists Enhance Dorsal Raphe Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Presynaptic NK1 Receptor Activation by Substance P Suppresses EPSCs via Nitric Oxide Synthesis in the Rat Insular Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neurokinin-1 receptor antagonism attenuates neuronal activity triggered by stress-induced reinstatement of alcohol seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Netupitant and palonosetron trigger NK1 receptor internalization in NG108-15 cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Fosnetupitant and Netupitant in Preclinical Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with the neurokinin-1 (NK1) receptor antagonist Fosnetupitant and its active moiety, Netupitant, in preclinical settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between this compound and Netupitant regarding solubility?
A1: this compound is a water-soluble N-phosphoryloxymethyl prodrug of Netupitant. It was specifically designed to overcome the poor aqueous solubility of Netupitant. While this compound itself is amenable to aqueous formulations, its active form, Netupitant, is highly lipophilic and very slightly soluble in water, which often presents a challenge in preclinical formulation development.[1]
Q2: The commercial formulation of this compound for intravenous use is a lyophilized powder. Does it contain solubility enhancers?
A2: No, the approved intravenous formulation of this compound (as part of IV NEPA) is designed to be reconstituted with standard infusion solutions (e.g., 5% Dextrose or 0.9% NaCl) and does not require surfactants, emulsifiers, or other solubility enhancers.[2] This is due to the inherent water solubility of the this compound prodrug.
Q3: My research requires administering the active moiety, Netupitant, intravenously. What are the main challenges?
A3: The primary challenge with intravenous administration of Netupitant is its low aqueous solubility (approximately 0.00285 mg/mL).[3] This necessitates the use of solubilization techniques to achieve the desired concentration for in vivo studies. Early attempts to formulate IV Netupitant using polysorbate 80 were discontinued due to tolerability issues, highlighting the need for careful excipient selection.[4]
Q4: Can I use the same formulation for both this compound and Netupitant?
A4: Not necessarily. Due to their significant difference in water solubility, the optimal formulation strategy for each compound will differ. This compound may be formulated in simple aqueous buffered solutions, whereas Netupitant will likely require co-solvents, surfactants, or lipid-based systems to achieve a stable and injectable formulation.
Troubleshooting Guide: Preclinical Formulation of Netupitant
This guide addresses common issues encountered when formulating the poorly water-soluble active moiety, Netupitant, for in vivo preclinical studies.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of Netupitant upon addition to aqueous buffer. | Netupitant is very slightly soluble in water.[5] | Utilize a co-solvent system. First, dissolve Netupitant in a suitable organic solvent where it has higher solubility (e.g., Ethanol, DMSO) before slowly adding the aqueous phase while vortexing. |
| The desired concentration cannot be reached even with a single co-solvent. | The solubilizing capacity of the single co-solvent is insufficient. | A ternary co-solvent system can be employed. For example, a mixture of Ethanol, Polyethylene Glycol 400 (PEG 400), and water can significantly enhance solubility. The proportion of each component should be optimized. |
| The formulation is clear initially but shows precipitation upon storage or dilution. | The formulation is a supersaturated solution that is not thermodynamically stable. | Consider using precipitation inhibitors such as hydroxypropyl methylcellulose (HPMC). Alternatively, a lipid-based formulation (e.g., a lipid emulsion) can provide a more stable formulation for the lipophilic Netupitant. |
| In vivo administration of a co-solvent formulation leads to injection site reactions or hemolysis. | The concentration of the organic co-solvent (e.g., Ethanol, DMSO) is too high, causing local toxicity. | Minimize the concentration of organic co-solvents to the lowest effective level. Consider alternative, less toxic solubilizers like Solutol HS 15 or cyclodextrins. A lipid emulsion is often a well-tolerated option for intravenous administration of lipophilic drugs. |
Quantitative Data: Solubility of Netupitant and Related Compounds
The following tables summarize the solubility of Netupitant and the structurally similar NK1 receptor antagonist, Aprepitant, in various solvents. This data can guide the initial selection of solvents for formulation development.
Table 1: Solubility of Netupitant
| Solvent | Solubility | Reference(s) |
| Water | 0.00285 mg/mL | [3] |
| Ethanol | Soluble | [5] |
| Isopropanol | Soluble | [5] |
| Toluene | Freely Soluble | [5] |
| Acetone | Freely Soluble | [5] |
| Methanol | Slightly Soluble | [6] |
| Chloroform | Slightly Soluble | [6] |
| DMSO | ~2-14 mg/mL (solubility can be affected by moisture and may require sonication/warming) | [4][7] |
Table 2: Solubility of Aprepitant (as a reference for a poorly soluble NK1 antagonist)
| Solvent | Solubility | Reference(s) |
| Ethanol | ~3 mg/mL | [8] |
| DMSO | ~16 mg/mL | [8] |
| Dimethylformamide (DMF) | ~25 mg/mL | [8] |
| Water (pH 2-10) | 3-7 µg/mL | [9] |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent-Based Intravenous Formulation of Netupitant
This protocol describes a general method for preparing a co-solvent-based formulation suitable for intravenous administration in small animals (e.g., rats).
Materials:
-
Netupitant powder
-
Ethanol (Dehydrated, USP grade)
-
Polyethylene Glycol 400 (PEG 400, USP grade)
-
Sterile Water for Injection (WFI) or 0.9% Saline
-
Sterile vials and syringes
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh the required amount of Netupitant powder in a sterile vial.
-
Add a minimal amount of ethanol to dissolve the Netupitant completely. For example, start with a 10-20% v/v of the final volume.
-
In a separate sterile container, prepare the co-solvent/aqueous vehicle. A common starting point is a mixture of PEG 400 and WFI or saline (e.g., 40% PEG 400, 50% WFI/Saline).
-
Slowly add the co-solvent/aqueous vehicle to the Netupitant-ethanol solution while continuously vortexing or stirring. The slow addition is crucial to prevent precipitation.
-
Once all components are mixed, adjust the final volume with WFI or saline to achieve the desired final concentrations of Netupitant and solvents (e.g., 10% Ethanol, 40% PEG 400, 50% Saline).
-
Visually inspect the final solution for any precipitation or cloudiness.
-
Aseptically filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial for administration.
Protocol 2: Preparation of a Lipid Emulsion-Based Intravenous Formulation of Netupitant
This protocol is adapted from a known method for preparing a Netupitant emulsion and is suitable for preclinical intravenous studies.[10]
Materials:
-
Netupitant powder
-
Soybean oil (USP grade)
-
Egg Lecithin (e.g., LIPOID E 80)
-
Oleic Acid (NF grade)
-
Ethanol (Dehydrated, USP grade)
-
Sterile Water for Injection (WFI)
-
High-speed homogenizer
-
High-pressure microfluidizer (optional, for smaller particle size)
-
Sterile vials and filtration apparatus
Procedure:
-
Prepare the Oil Phase:
-
In a sterile vessel, combine Netupitant, egg lecithin, soybean oil, and oleic acid. An example ratio is 0.25g Netupitant, 2.5g egg lecithin, 15g soybean oil, and 0.125g oleic acid.
-
Add a small volume of ethanol (e.g., 10 mL) and heat to approximately 70°C with stirring until all components are dissolved.
-
Remove the ethanol under reduced pressure in a 70°C water bath to obtain a clear oil phase.
-
-
Prepare the Aqueous Phase:
-
Heat the required volume of WFI (e.g., ~82 mL) to 70°C.
-
-
Form the Emulsion:
-
Add the pre-heated aqueous phase to the oil phase.
-
Immediately subject the mixture to high-speed homogenization (e.g., 20,000 rpm for 1 minute) to form a crude emulsion.
-
-
Homogenization (Optional but Recommended):
-
For a finer and more stable emulsion, pass the crude emulsion through a high-pressure microfluidizer (e.g., at 18,000 psi for several passes).
-
-
Sterilization:
-
Aseptically filter the final emulsion through a 0.22 µm sterile filter into a sterile final container.
-
Visualizations
Signaling Pathway of this compound/Netupitant
Caption: NK1 Receptor Antagonism by this compound/Netupitant.
Experimental Workflow for Preclinical Formulation
Caption: Iterative Workflow for Preclinical Formulation Development.
References
- 1. Rolapitant - Wikipedia [en.wikipedia.org]
- 2. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. selleckchem.com [selleckchem.com]
- 5. globalrph.com [globalrph.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. actascientific.com [actascientific.com]
- 10. pubcompare.ai [pubcompare.ai]
Technical Support Center: Managing Injection-Site Reactions in Animal Studies with Fosnetupitant
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fosnetupitant in animal studies. The information is designed to help anticipate, manage, and mitigate injection-site reactions (ISRs), ensuring animal welfare and data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formulation relevant to injection-site reactions?
A1: this compound is a water-soluble N-phosphoryloxymethyl prodrug of netupitant, a selective neurokinin-1 (NK1) receptor antagonist.[1][2] It is designed for intravenous administration.[3] A key feature of the intravenous formulation of this compound is that it does not require surfactants (like polysorbate 80), emulsifiers, or solubility enhancers, which are often implicated in hypersensitivity and injection-site reactions.[1] This formulation strategy is intended to reduce the risk of local intolerance.
Q2: What are the common signs of an injection-site reaction in animal models?
A2: Injection-site reactions can manifest as a range of clinical signs. These are generally localized to the area of administration and can include:
-
Erythema (redness)[4]
-
Swelling or edema[4]
-
Pain (indicated by behaviors such as licking, guarding the area, or vocalization upon palpation)[4]
-
Pruritus (itching, indicated by scratching or rubbing the area)[4]
-
Induration (hardening of the tissue)
-
Thrombophlebitis (inflammation of a vein)
More severe reactions, though less common, can include tissue necrosis, abscess formation, and ulceration.[5]
Q3: Are there established grading scales for assessing injection-site reactions in preclinical studies?
A3: Yes, several grading scales are used in preclinical toxicology to standardize the assessment of injection-site reactions. A common approach involves a numerical scoring system for erythema and edema. The U.S. Food and Drug Administration (FDA) provides a toxicity grading scale for injection-site adverse events in vaccine clinical trials, which can be adapted for preclinical studies.[6] Histopathological examination of the injection site is also a critical component of a thorough local tolerance assessment, looking for inflammation, cellular infiltration, myofiber degeneration, and fibrosis.[5][7]
Q4: Can the excipients in my vehicle control cause injection-site reactions?
A4: Absolutely. It is crucial to distinguish between reactions caused by the vehicle and those caused by the test article (this compound).[8] Common excipients, such as certain preservatives, co-solvents, or agents used to adjust pH and tonicity, can induce local irritation.[9][10][11] Therefore, a vehicle-only control group is an essential component of any non-clinical local tolerance study.[12] The pH of the dosing formulation should ideally be between 5 and 9 to minimize irritation.[12]
Troubleshooting Guide: Managing Observed Injection-Site Reactions
This guide provides a step-by-step approach to troubleshooting and managing ISRs should they occur during your studies.
| Issue Observed | Potential Cause(s) | Recommended Action(s) |
| Mild to Moderate Erythema and/or Swelling at the Injection Site | - Injection technique (e.g., needle trauma, rapid injection) - High concentration of the formulation - Irritating properties of the vehicle - Transient inflammatory response to the formulation | 1. Review Injection Technique: Ensure proper needle gauge is used and the injection is administered slowly and smoothly.[13] 2. Dilute the Formulation: If scientifically permissible, consider diluting the formulation to reduce the concentration at the injection site. 3. Evaluate Vehicle: Administer the vehicle alone to a control group to determine if it is the causative agent.[12] 4. Apply Cold Compress: For localized, mild inflammation, a cold compress can be applied to the site if practical for the animal model.[14] 5. Monitor Closely: Observe the animal for progression of the reaction. Mild reactions are often transient and resolve without intervention. |
| Signs of Pain (e.g., vocalization, guarding) | - pH or osmolality of the formulation - Chemical irritation from the drug or excipients - Nerve irritation from the injection | 1. Check Formulation pH and Osmolality: Ensure the formulation is as close to physiological pH (7.2-7.4) and isotonicity as possible.[12] 2. Consider Local Anesthetics: If appropriate for the study design, consult with a veterinarian about the use of a local anesthetic. 3. Refine Injection Site: Ensure the injection is not being made into or near a major nerve. |
| Severe Reactions (e.g., ulceration, necrosis, abscess) | - Extravasation (leakage of the drug into surrounding tissue) - Contamination of the formulation or injection site - Severe inflammatory response | 1. Immediate Veterinary Consultation: These are serious adverse events that require immediate veterinary care. 2. Discontinue Dosing at the Affected Site: Do not administer further injections at or near the compromised site. 3. Document and Report: Thoroughly document the findings and report them to the Institutional Animal Care and Use Committee (IACUC). 4. Review Aseptic Technique: Ensure strict aseptic technique is being followed for formulation preparation and administration. |
| Thrombosis or Phlebitis (for intravenous administration) | - Mechanical trauma from the catheter/needle - Chemical irritation to the vessel endothelium | 1. Rotate Injection Sites: If repeat dosing is necessary, rotate the injection sites. 2. Ensure Proper Catheter Placement and Patency: For catheterized animals, ensure the catheter is correctly placed and patent before each administration. 3. Slow Infusion Rate: Administer the injection slowly to minimize irritation to the vein.[13] 4. Consider Doppler Ultrasound: In a Phase 1 study with this compound, color Doppler ultrasound was used to assess for asymptomatic thrombosis, a technique that could be adapted for animal studies.[1] |
Data Presentation: Standardized Assessment of Injection-Site Reactions
To ensure consistent and comparable data, utilize standardized scoring systems and histopathological assessments.
Table 1: Example Macroscopic Scoring System for Injection-Site Reactions
| Score | Erythema (Redness) | Edema (Swelling) |
| 0 | No erythema | No swelling |
| 1 | Very slight erythema (barely perceptible) | Very slight edema (barely perceptible) |
| 2 | Well-defined erythema | Slight edema (edges well-defined by definite raising) |
| 3 | Moderate to severe erythema | Moderate edema (raised approximately 1 mm) |
| 4 | Severe erythema (beet-redness) to slight eschar formation (injuries in depth) | Severe edema (raised more than 1 mm and extending beyond the area of exposure) |
This table is adapted from common toxicology grading scales.
Table 2: Example Histopathological Grading of Injection-Site Reactions
| Grade | Finding | Description |
| 0 | Normal | No treatment-related findings. |
| 1 (Minimal) | Cellular Infiltrate | Scant, focal, or multifocal aggregates of inflammatory cells. |
| Myofiber Degeneration | Single or few scattered degenerate/necrotic myofibers. | |
| Fibrosis | Minimal increase in fibrous connective tissue. | |
| 2 (Mild) | Cellular Infiltrate | More prominent focal or multifocal aggregates of inflammatory cells. |
| Myofiber Degeneration | Small, focal to multifocal areas of degenerate/necrotic myofibers. | |
| Fibrosis | Mild increase in fibrous connective tissue. | |
| 3 (Moderate) | Cellular Infiltrate | Confluent or diffuse inflammatory cell infiltration. |
| Myofiber Degeneration | Confluent areas of myofiber degeneration/necrosis. | |
| Fibrosis | Moderate increase in fibrous connective tissue. | |
| 4 (Marked) | Cellular Infiltrate | Extensive and diffuse inflammatory cell infiltration. |
| Myofiber Degeneration | Extensive and diffuse myofiber degeneration/necrosis. | |
| Fibrosis | Marked increase in fibrous connective tissue, potentially with scarring. |
This table provides a template for standardized histopathological evaluation.[5][7]
Experimental Protocols
Protocol 1: Intravenous Administration in a Rodent Model (Rat)
-
Animal Preparation: Acclimatize animals to handling and restraint procedures to minimize stress.
-
Formulation Preparation: Prepare the this compound formulation under aseptic conditions. Ensure the vehicle is sterile and non-pyrogenic. The formulation should be at room temperature or warmed to body temperature before administration.
-
Injection Site: The lateral tail vein is the most common site for intravenous injection in rats.
-
Procedure: a. Place the rat in a suitable restraint device. b. To aid in vasodilation, warm the tail using a heat lamp or by immersing it in warm water (approximately 45°C).[13] c. Cleanse the injection site with an appropriate antiseptic (e.g., 70% isopropyl alcohol). d. Using a small gauge needle (e.g., 27-30G), insert the needle into the vein at a shallow angle.[13] e. Inject the formulation slowly. A successful injection will show the vein blanching as the fluid displaces the blood.[13] f. If swelling occurs, the needle is likely not in the vein (extravasation). Stop the injection immediately. g. After injection, withdraw the needle and apply gentle pressure to the site with sterile gauze to achieve hemostasis.[13]
-
Post-Injection Monitoring: Observe the animal for any immediate adverse reactions. Monitor the injection site at predefined intervals (e.g., 1, 4, 24, and 48 hours post-dose) for signs of ISRs.
Protocol 2: Local Tolerance Assessment
-
Study Design: Include at least three groups: a high-dose this compound group, a low-dose this compound group, and a vehicle control group. A saline control group can also be included to assess the effects of the injection procedure itself.
-
Administration: Administer the test and control articles as per the study protocol, following best practices for the chosen route (e.g., intravenous, subcutaneous, intramuscular).
-
Macroscopic Evaluation: At scheduled time points, score the injection sites for erythema and edema using a standardized scale (see Table 1).
-
Sample Collection: At the end of the study, euthanize the animals and collect the injection site tissue.
-
Histopathology: Process the collected tissues for histopathological examination. A board-certified veterinary pathologist should evaluate the slides for signs of inflammation, necrosis, fibrosis, and other relevant changes, grading them according to a standardized system (see Table 2).[5][7]
Visualizations
Caption: Workflow for troubleshooting injection site reactions.
Caption: Workflow for a preclinical local tolerance assessment study.
Caption: General signaling pathway for injection-site reactions.
References
- 1. Challenges in the Development of Intravenous Neurokinin‐1 Receptor Antagonists: Results of a Safety and Pharmacokinetics Dose‐Finding, Phase 1 Study of Intravenous this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound for the Prevention of Chemotherapy-Induced Nausea and Vomiting: A Short Review and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Systematic Review and Meta-Analysis of Injection Site Reactions in Randomized-Controlled Trials of Biologic Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histopathological lesions following intramuscular administration of saline in laboratory rodents and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A post hoc analysis utilizing the FDA toxicity grading scale to assess injection site adverse events following immunization with the live attenuated Zoster Vaccine (ZVL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. Excipients in pharmaceuticals: mechanisms of hypersensitivity and the role of global pharmacovigilance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. repository.up.ac.za [repository.up.ac.za]
- 12. researchgate.net [researchgate.net]
- 13. ltk.uzh.ch [ltk.uzh.ch]
- 14. COVID-19 Vaccine Information | Kaiser Permanente [healthy.kaiserpermanente.org]
Technical Support Center: Troubleshooting Variability in Fosnetupitant Pharmacokinetic Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Fosnetupitant pharmacokinetic (PK) data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its active metabolite?
A1: this compound is a neurokinin-1 (NK1) receptor antagonist. It is a phosphorylated prodrug of netupitant, meaning it is converted in the body to its active form, netupitant, which exerts the therapeutic effect.[1][2][3][4] This conversion is rapid and occurs via phosphatases.[1]
Q2: What is the primary metabolic pathway for the active form of this compound (netupitant)?
A2: Netupitant is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme.[2] This is a critical factor to consider when investigating pharmacokinetic variability, as any factor influencing CYP3A4 activity can affect netupitant concentrations.
Q3: What are the known factors that can contribute to variability in this compound pharmacokinetic data?
A3: Variability in this compound PK data can arise from several factors, including:
-
Genetic polymorphisms in CYP3A4: Variations in the gene encoding the CYP3A4 enzyme can lead to differences in its metabolic activity among individuals, affecting netupitant clearance.[5][6][7][8]
-
Drug-drug interactions: Co-administration of drugs that are inhibitors or inducers of CYP3A4 can alter the metabolism of netupitant.[2]
-
Hepatic impairment: Since netupitant is metabolized in the liver, any degree of liver dysfunction can impact its clearance and lead to altered plasma concentrations.
-
Analytical method variability: Issues with the bioanalytical method used to quantify this compound and netupitant in plasma can introduce variability.
-
Sample handling and processing: Improper handling, storage, or extraction of plasma samples can affect the stability of the analytes and lead to inaccurate results.
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in Netupitant Plasma Concentrations
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Genetic Polymorphisms in CYP3A4 | - Genotype study subjects for common CYP3A4 polymorphisms to stratify the data and assess for differences in metabolic phenotypes.[5][6][7][8] - Correlate pharmacokinetic parameters (e.g., AUC, Cmax) with specific genotypes. |
| Concomitant Medications | - Obtain and review a detailed medication history for each study subject to identify any potential CYP3A4 inducers or inhibitors. - If possible, conduct subgroup analyses to evaluate the impact of concomitant medications on netupitant exposure.[2] |
| Undiagnosed Hepatic Impairment | - Review liver function tests (LFTs) for all study subjects to identify any signs of hepatic impairment. - Consider a dedicated study in populations with varying degrees of hepatic impairment to characterize its effect on this compound pharmacokinetics. |
| Inconsistent Prodrug Conversion | - While less common for this compound due to ubiquitous phosphatases, ensure consistent administration procedures. - Measure both this compound and netupitant concentrations to confirm efficient conversion. |
Issue 2: Inconsistent or Non-Reproducible Results from Bioanalytical Assays
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Suboptimal HPLC/UPLC Method | - Method Validation: Ensure the analytical method is fully validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9] - Mobile Phase: Verify the correct composition and pH of the mobile phase. Prepare fresh mobile phase daily. - Column Performance: Check for column degradation (e.g., peak broadening, loss of resolution). If necessary, wash or replace the column. |
| Improper Sample Preparation | - Extraction Efficiency: Evaluate the recovery of the analyte during the extraction process. Optimize the extraction solvent and procedure if recovery is low or variable. - Matrix Effects: Assess for matrix effects by comparing the response of the analyte in the matrix to the response in a neat solution. If significant matrix effects are present, consider a different extraction method or the use of a matrix-matched calibrator. |
| Analyte Instability | - Sample Collection and Handling: Use appropriate collection tubes (e.g., containing an anticoagulant) and process samples promptly. Keep samples on ice and centrifuge at the recommended speed and temperature. - Storage Conditions: Ensure plasma samples are stored at the correct temperature (e.g., -80°C) and for a duration within the established stability limits. - Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for each sample, as this can lead to degradation. |
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of Netupitant Following Intravenous Administration of this compound
| Study Population | Dose of this compound | Netupitant Cmax (ng/mL) | Netupitant AUC0–t (ng·h/mL) | Inter-individual Variability (CV%) |
| Healthy Volunteers | 235 mg | 590 ± 150 | 15,588 ± 4,500 | 25-30% |
| Cancer Patients | 235 mg | 620 ± 200 | 16,200 ± 5,000 | 30-35% |
Note: The values presented in this table are hypothetical and for illustrative purposes to demonstrate potential variability. Actual values may differ based on the specific study population and design.
Experimental Protocols
Protocol 1: Quantification of Netupitant in Human Plasma using RP-HPLC
This protocol provides a general framework for the analysis of netupitant in plasma. It is essential to validate the method in your laboratory according to ICH guidelines.
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
To 200 µL of plasma in a microcentrifuge tube, add 600 µL of acetonitrile (containing the internal standard, e.g., a deuterated analog of netupitant).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
2. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.1 M sodium phosphate, pH adjusted). The exact ratio should be optimized for best separation.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 225 nm.[9]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
3. Calibration and Quality Control
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of netupitant.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Process and analyze the calibration standards and QC samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of netupitant to the internal standard against the nominal concentration.
-
Determine the concentration of netupitant in the unknown samples from the calibration curve.
Mandatory Visualizations
Caption: Logical relationships contributing to this compound PK variability.
Caption: Mechanism of action of this compound in preventing emesis.
Caption: Experimental workflow for this compound bioanalysis.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C31H35F6N4O5P | CID 71544786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Effect of the Most Relevant CYP3A4 and CYP3A5 Polymorphisms on the Pharmacokinetic Parameters of 10 CYP3A Substrates | MDPI [mdpi.com]
- 6. Genetic Polymorphisms of the CYP3A4 Enzyme and Potential Influence on Drug Efficacy and/or Safety [ebmconsult.com]
- 7. Effects of CYP3A4 genetic polymorphisms on the pharmacokinetics and efficacy of perampanel in Chinese pediatric patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Influence of FMO3 and CYP3A4 Polymorphisms on the Pharmacokinetics of Teneligliptin in Humans [frontiersin.org]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
Technical Support Center: Mitigating Confounding Factors in Behavioral Studies Involving Fosnetupitant
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fosnetupitant in behavioral studies. The following information is designed to help identify and mitigate potential confounding factors to ensure the validity and reproducibility of your experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a neurokinin-1 (NK1) receptor antagonist. It is a prodrug that is converted in the body to its active form, netupitant. Netupitant works by blocking the binding of Substance P, a neuropeptide involved in nausea and vomiting reflexes, to NK1 receptors in the central nervous system.[1][2] This mechanism is primarily utilized for the prevention of chemotherapy-induced nausea and vomiting (CINV).[3][4]
Q2: What are the known side effects of this compound in humans that could potentially confound behavioral studies in animals?
Common side effects reported in clinical trials include fatigue, headache, constipation, and dizziness.[5][6] Less common effects can include diarrhea and hiccups.[5] These side effects, if translated to animal models, could significantly impact performance in behavioral assays. For instance, fatigue could be misinterpreted as depressive-like behavior, and dizziness could affect motor coordination and exploration.
Q3: Are there any known drug-drug interactions with this compound that I should be aware of?
Yes, this compound is a moderate inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. This means it can increase the plasma concentration of other drugs that are metabolized by CYP3A4. If co-administering this compound with other compounds in your behavioral studies, it is crucial to consider this potential interaction to avoid confounding effects.
Q4: Can this compound itself induce behavioral changes?
While this compound is primarily developed as an antiemetic, its mechanism of action on the NK1 receptor suggests the potential for direct behavioral effects. The Substance P/NK1 system is implicated in the regulation of stress, anxiety, and depression.[1][7][8] Studies with other NK1 receptor antagonists have shown effects on anxiety-like behaviors, learning, and responses to stress.[9][10][11] Therefore, it is essential to have a vehicle-only control group to distinguish the behavioral effects of this compound from the experimental manipulation being studied.
Troubleshooting Guides for Behavioral Assays
General Considerations
Before beginning any behavioral study with this compound, it is critical to establish a baseline understanding of how the drug alone affects your animals' general health and behavior.
-
Observation Period: After administration of this compound (at the intended dose and route for your study), observe the animals for any signs of sedation, hyperactivity, or distress.
-
Locomotor Activity: Use an open field test to assess baseline locomotor activity. A drug-induced change in activity can confound the interpretation of many other behavioral tests.
-
Motor Coordination: Tests like the rotarod can be used to rule out motor impairments that could affect performance in tasks requiring balance and coordination.
Elevated Plus Maze (EPM)
Issue: Animals treated with this compound show increased time in the closed arms, suggesting an anxiogenic-like effect.
| Potential Cause | Troubleshooting Step |
| Sedation/Fatigue | A common side effect of this compound is fatigue.[5] Animals may be less motivated to explore the open arms. |
| Solution: Correlate EPM data with locomotor activity from an open field test. If general activity is decreased, the EPM results may be confounded. Consider testing at a different time point post-administration. | |
| Dizziness/Motor Impairment | Dizziness is another potential side effect that could make animals hesitant to enter the open, elevated arms.[5] |
| Solution: Perform a rotarod test to assess motor coordination. If impaired, the EPM is not a suitable test for anxiety in this context. | |
| Direct Anxiogenic Effect | While many NK1 antagonists show anxiolytic properties, the specific effect of this compound in your model might differ. |
| Solution: Include multiple anxiety-related behavioral tests (e.g., light-dark box, open field test) to see if the effect is consistent across different paradigms. |
Experimental Protocol: Elevated Plus Maze
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[3][12]
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes before the test.
-
Administer this compound or vehicle at the predetermined time before the test.
-
Place the animal in the center of the maze, facing a closed arm.[13]
-
Allow the animal to explore the maze for 5-10 minutes.[3]
-
Record the time spent in and the number of entries into the open and closed arms using video tracking software.[13]
-
-
Data Analysis: The primary measures are the percentage of time spent in the open arms and the percentage of entries into the open arms. A lower percentage is indicative of higher anxiety-like behavior. Total distance traveled can be used as a measure of overall locomotor activity.
Forced Swim Test (FST)
Issue: Animals treated with this compound show increased immobility time, suggesting a pro-depressive-like effect.
| Potential Cause | Troubleshooting Step |
| Fatigue/Lethargy | Increased immobility may be due to fatigue rather than "behavioral despair."[5] |
| Solution: Assess general activity levels in the open field test. If this compound decreases locomotor activity, the FST results are likely confounded. | |
| Hypothermia | Ensure water temperature is consistently maintained (typically 23-25°C), as drug-induced changes in body temperature could affect swimming behavior.[7] |
| Solution: Monitor and record water temperature for each animal. Rectally measure core body temperature of a separate cohort of animals after this compound administration to check for drug-induced hypothermia. |
Experimental Protocol: Forced Swim Test
-
Apparatus: A transparent cylinder filled with water to a depth where the animal cannot touch the bottom.[5][14]
-
Procedure:
-
Administer this compound or vehicle.
-
Gently place the animal into the water-filled cylinder for a 6-minute session.[5]
-
Record the entire session on video.
-
After the test, remove the animal, dry it thoroughly, and return it to its home cage.
-
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the test.[5] Immobility is defined as the lack of motion other than small movements necessary to keep the head above water. An increase in immobility time is interpreted as a depressive-like phenotype.
Data Presentation
| Behavioral Test | Key Parameters Measured | Interpretation of this compound Effect | Potential Confounding Factors |
| Open Field Test | Total distance traveled, time in center vs. periphery, rearing frequency. | Assess baseline locomotor activity and anxiety-like behavior (thigmotaxis).[6][15] | Sedation, motor impairment. |
| Elevated Plus Maze | % time in open arms, % entries into open arms. | Measures anxiety-like behavior.[3][12] | Sedation, dizziness, changes in locomotor activity. |
| Forced Swim Test | Duration of immobility. | Assesses depressive-like behavior ("behavioral despair").[1][7] | Fatigue, motor impairment, hypothermia. |
| Contextual Fear Conditioning | % of time freezing in the conditioned context. | Measures fear-associated learning and memory.[16][17] | Changes in pain perception, sedation affecting response to the shock. |
Visualizations
Caption: Substance P signaling and this compound's mechanism of action.
Caption: A typical workflow for a behavioral pharmacology experiment.
Caption: A decision tree for troubleshooting confounding factors.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Context Processing in Contextual and Cued Fear Extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 8. researchgate.net [researchgate.net]
- 9. jneurology.com [jneurology.com]
- 10. researchgate.net [researchgate.net]
- 11. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. Elevated plus maze protocol [protocols.io]
- 14. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 15. Open field (animal test) - Wikipedia [en.wikipedia.org]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. researchgate.net [researchgate.net]
Refinement of analytical methods for detecting Fosnetupitant metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical determination of fosnetupitant and its primary active metabolite, netupitant, along with its further metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the metabolic pathway of this compound?
A1: this compound is a prodrug that is rapidly and completely hydrolyzed in the body by phosphatases to its active form, netupitant.[1][2][3] Netupitant is then extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by CYP2C9 and CYP2D6.[4][5][6] This metabolism results in the formation of three major pharmacologically active metabolites: the desmethyl derivative (M1), the N-oxide derivative (M2), and the hydroxymethyl derivative (M3).[4][7][8]
Q2: What are the recommended analytical techniques for the quantification of this compound and its metabolites in biological matrices?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and recommended technique for the sensitive and selective quantification of this compound, netupitant, and its metabolites (M1, M2, and M3) in biological matrices such as human plasma.[4][7][9] Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection has also been used for the simultaneous determination of this compound and palonosetron in pharmaceutical formulations.
Q3: What are the typical challenges encountered during the bioanalysis of this compound metabolites?
A3: Common challenges in the bioanalysis of this compound and its metabolites include:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate and imprecise results.[9][10][11]
-
Low Concentrations: Metabolites are often present at very low concentrations in biological fluids, requiring highly sensitive analytical methods for their detection and quantification.
-
Metabolite Stability: The stability of the metabolites during sample collection, processing, and storage needs to be carefully evaluated to ensure accurate results.
-
Chromatographic Resolution: Achieving adequate separation of the parent drug and its structurally similar metabolites from each other and from endogenous interferences can be challenging.[12]
Q4: How can matrix effects be minimized?
A4: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation (PPT) help to remove interfering matrix components.[13][14]
-
Chromatographic Separation: Optimizing the LC method to separate the analytes from co-eluting matrix components is crucial.
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): SIL-IS are the gold standard for compensating for matrix effects as they have nearly identical chemical and physical properties to the analyte and co-elute, experiencing similar ionization suppression or enhancement.[8]
-
Dilution of the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[11]
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound metabolites.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH- Column degradation or contamination- Sample solvent incompatible with mobile phase- Analyte interaction with active sites on the column | - Adjust mobile phase pH to ensure the analyte is in a single ionic state.- Use a guard column and/or wash the analytical column.- Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase.- Use a column with end-capping or a different stationary phase. |
| Low Signal Intensity / Poor Sensitivity | - Ion suppression due to matrix effects- Inefficient ionization in the MS source- Suboptimal MS/MS parameters (e.g., collision energy)- Analyte degradation | - Optimize sample preparation to remove interfering matrix components.- Adjust ESI source parameters (e.g., spray voltage, gas flow, temperature).- Optimize MRM transitions and collision energies for each analyte and metabolite.- Investigate analyte stability and use appropriate stabilizers if necessary. |
| High Background Noise | - Contaminated mobile phase, solvents, or glassware- Carryover from previous injections- Inadequate sample cleanup | - Use high-purity solvents and reagents (LC-MS grade).- Implement a robust needle and injector wash protocol.- Improve the sample preparation method to remove more matrix components. |
| Inconsistent or Non-Reproducible Results | - Variable matrix effects between samples- Inconsistent sample preparation- Instrument instability- Use of an inappropriate internal standard | - Employ a stable isotope-labeled internal standard for each analyte.- Automate the sample preparation process if possible to ensure consistency.- Perform system suitability tests before each analytical run.- Ensure the internal standard closely mimics the analyte's behavior. |
| Carryover | - Adsorption of analytes to the injector, column, or tubing- High concentration of analytes in a previous sample | - Use a stronger needle wash solution.- Inject blank samples after high-concentration samples.- Optimize the chromatographic method to ensure complete elution of all analytes. |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Netupitant and its Metabolites in Human Plasma
This protocol is based on established methods for the analysis of netupitant and can be adapted for its metabolites.[4][9]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution (a stable isotope-labeled analog of netupitant is recommended).
-
Add 100 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex briefly.
-
Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and n-hexane).
-
Vortex for 10-15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to mix and transfer to an autosampler vial for injection.
2. LC-MS/MS System and Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., Phenomenex C18, 50 mm × 2.0 mm, 3 µm).[9]
-
Mobile Phase:
-
A: 10 mM ammonium acetate buffer (pH 9.0) in water.[9]
-
B: Acetonitrile.
-
-
Flow Rate: 0.3 mL/min.[9]
-
Gradient Elution: Optimize the gradient to achieve separation of netupitant and its metabolites. A typical gradient might start at a low percentage of organic phase, ramp up to a high percentage to elute the compounds, and then return to initial conditions for re-equilibration.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
3. MRM Transitions
The following MRM transition for netupitant has been reported:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Netupitant | 579.5 | 522.4 |
Note: The MRM transitions for the metabolites M1, M2, and M3 need to be optimized by infusing the individual compounds into the mass spectrometer to determine the most abundant and stable precursor and product ions.
Quantitative Data Summary
The following tables summarize the quantitative parameters for the analysis of netupitant. These can serve as a reference for method development for its metabolites.
Table 1: Linearity and Sensitivity of the LC-MS/MS Method for Netupitant
| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Netupitant | 5 - 1000 | 5 |
Table 2: Precision and Accuracy of the LC-MS/MS Method for Netupitant
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Netupitant | Low QC | < 15% | < 15% | 85-115% |
| Mid QC | < 15% | < 15% | 85-115% | |
| High QC | < 15% | < 15% | 85-115% |
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Troubleshooting workflow for bioanalytical issues.
References
- 1. Evaluation of two-step liquid-liquid extraction protocol for untargeted metabolic profiling of serum samples to achieve broader metabolome coverage by UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample preparation - Zhu Research Group [zhulab.cn]
- 4. Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Navigating common pitfalls in metabolite identification and metabolomics bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 9. researchgate.net [researchgate.net]
- 10. Navigating common pitfalls in metabolite identification and metabolomics bioinformatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Details of the Metabolic Reaction (MR) | INTEDE [intede.idrblab.net]
Adjusting for species differences in Fosnetupitant metabolism
Technical Support Center: Fosnetupitant Metabolism
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the metabolism of this compound, with a specific focus on navigating inter-species differences.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound?
A1: this compound is a water-soluble prodrug of netupitant.[1][2] Upon intravenous administration, it is rapidly and extensively converted by ubiquitous phosphatases and esterases in vivo to its active form, netupitant.[3][4] The metabolism of this compound itself is minimal, as its primary purpose is to serve as a delivery vehicle for netupitant. The main focus for metabolic studies should therefore be on netupitant.[4]
Q2: Which enzymes are responsible for the metabolism of netupitant, the active moiety of this compound?
A2: Netupitant undergoes extensive hepatic metabolism.[1][5] In vitro studies have identified Cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for its metabolism.[1][6][7] Minor contributions also come from CYP2C9 and CYP2D6.[1][5][7]
Q3: What are the major metabolites of netupitant and are they pharmacologically active?
A3: Netupitant is metabolized into three major metabolites:
-
M1: desmethyl-netupitant
-
M2: netupitant N-oxide
-
M3: hydroxy-netupitant
All three of these metabolites are pharmacologically active.[1][8]
Q4: How does netupitant metabolism compare between humans and common preclinical species?
A4: While comprehensive public data is limited, key observations have been made. In one study, the exposure to metabolites M1 and M2 was found to be similar in rats and humans.[6] However, significant differences in CYP450 enzyme expression and activity exist across species, which can lead to variations in metabolite ratios and clearance rates.[9][10] For instance, oral bioavailability of netupitant varied substantially between rats (42-105%), dogs (34-83%), and monkeys (37-62%), suggesting species differences in first-pass metabolism and/or absorption.[6] Researchers should always perform species-specific metabolite profiling.
Q5: Is netupitant an inhibitor or inducer of CYP450 enzymes?
A5: Netupitant is a moderate inhibitor of CYP3A4.[6][11] This inhibitory effect can last for about six days after a single dose.[6][11] Therefore, caution is required when co-administering this compound with other drugs that are substrates of CYP3A4, as their plasma concentrations may be increased.[5][8]
Metabolic Pathway and Experimental Workflow
The following diagrams illustrate the metabolic conversion of this compound and a general workflow for assessing species differences.
References
- 1. Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Challenges in the Development of Intravenous Neurokinin‐1 Receptor Antagonists: Results of a Safety and Pharmacokinetics Dose‐Finding, Phase 1 Study of Intravenous this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Netupitant - Wikipedia [en.wikipedia.org]
- 9. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C31H35F6N4O5P | CID 71544786 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Head-to-head comparison of Fosnetupitant and aprepitant in preclinical models
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of the preclinical performance of fosnetupitant (and its active form, netupitant) and aprepitant, two prominent neurokinin-1 (NK1) receptor antagonists used in the prevention of chemotherapy-induced nausea and vomiting (CINV). The data presented herein is derived from various preclinical models and aims to offer an objective resource for researchers, scientists, and drug development professionals.
Mechanism of Action: NK1 Receptor Antagonism
Both this compound and aprepitant exert their antiemetic effects by blocking the binding of substance P to the NK1 receptor in the central nervous system. Substance P, a neuropeptide, is a key mediator in the emetic reflex. The binding of substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the sensation of nausea and the act of vomiting. By competitively inhibiting this interaction, this compound and aprepitant effectively disrupt this pathway.
Pharmacodynamic Properties: Receptor Binding Affinity
The potency of both netupitant and aprepitant is underscored by their high binding affinity for the human NK1 receptor. This strong interaction is fundamental to their efficacy as antiemetics.
| Parameter | Netupitant | Aprepitant | Reference |
| Binding Affinity (Human NK1 Receptor) | Ki: 0.95 nM | IC50: 0.1 nM | [1][2] |
Preclinical Efficacy in Emesis Models
The ferret is a well-established and translationally relevant model for studying emesis due to its physiological similarities to the human emetic reflex. The following data summarizes the anti-emetic efficacy of netupitant and aprepitant in a cisplatin-induced emesis model in ferrets.
Cisplatin-Induced Emesis in Ferrets
| Treatment Group | Dose | Emetic Response (Retches + Vomits) | % Inhibition | Reference |
| Vehicle Control | - | ~145 | - | [3] |
| Netupitant | 0.1 mg/kg, p.o. | Not specified | 27.1% | [3] |
| Netupitant | 0.3 mg/kg, p.o. | Not specified | 95.2% | [3] |
| Aprepitant | 1 mg/kg, p.o. | Not specified | Significant reduction | [4] |
A direct comparative study in ferrets evaluated a single dose of netupitant in combination with palonosetron and dexamethasone against a standard multi-day regimen of aprepitant and ondansetron with dexamethasone for cisplatin-induced emesis. Both treatment regimens were found to be highly effective in controlling acute emesis and were statistically indistinguishable from each other. In the delayed phase, both regimens also showed significant efficacy.[3]
Preclinical Pharmacokinetics
Pharmacokinetic Parameters in Ferrets
| Parameter | Netupitant (3 mg/kg, p.o.) | Aprepitant (1 mg/kg, p.o.) | Reference |
| Tmax (hours) | 2.5 ± 0.5 | ~4 | [3][5] |
| Cmax (ng/mL) | 397.3 ± 19.7 | ~200-270 (at 24h) | [3][5] |
| Terminal Half-life (hours) | 78.5 ± 17.0 | ~10 | [3][5] |
| Oral Bioavailability | Not Reported | ~46% | [5] |
| Brain Penetration | Potent brain penetrant | Present in brain cortex | [5][6] |
Experimental Protocols
Cisplatin-Induced Emesis in Ferrets (Netupitant Efficacy Study)
-
Animal Model: Male ferrets.
-
Housing: Animals were housed in individual cages and allowed to acclimate before the experiment.
-
Emetogen: Cisplatin (10 mg/kg) was administered intraperitoneally (i.p.).
-
Drug Administration: Netupitant (0.03–0.3 mg/kg) or vehicle (0.3% Tween 80 in saline) was administered orally (p.o.) 2 hours prior to cisplatin administration.
-
Observation Period: Animal behavior was recorded for up to 8 hours post-cisplatin administration using a closed-circuit video recording system.
-
Primary Endpoint: The total number of retches and vomits was quantified.[3]
Cisplatin-Induced Emesis in Ferrets (Comparative Regimen Study)
-
Animal Model: Ferrets.
-
Emetogen: Cisplatin (5 mg/kg, i.p.).
-
Treatment Regimens:
-
Netupitant Regimen: A single oral dose of netupitant (1 mg/kg) and palonosetron (0.1 mg/kg) was administered 3 hours before cisplatin, in combination with dexamethasone (1 mg/kg, i.p.) administered 3 hours before cisplatin and then once daily for the subsequent 2 days.
-
Aprepitant Regimen: Aprepitant (1 mg/kg, p.o.) was administered 3 hours before cisplatin, and ondansetron (1 mg/kg, p.o.) was given 3 hours before cisplatin and then twice daily for the following 2 days. Dexamethasone (1 mg/kg, i.p.) was also administered 3 hours before cisplatin and then once daily for the subsequent 2 days.
-
-
Observation Period: Emesis was observed for 72 hours to assess both acute (0-24 hours) and delayed (24-72 hours) phases.
-
Primary Endpoint: The number of retches and vomits was recorded.[3]
Experimental Workflow
The following diagram illustrates a typical workflow for a head-to-head preclinical comparison of anti-emetic drugs.
Summary of Preclinical Findings
Based on the available preclinical data, both netupitant and aprepitant are potent NK1 receptor antagonists with high binding affinity. In the ferret model of cisplatin-induced emesis, both drugs have demonstrated significant anti-emetic activity. A key difference highlighted in the preclinical pharmacokinetic data is the substantially longer terminal half-life of netupitant compared to aprepitant in ferrets. This longer half-life may contribute to a more sustained duration of action, a characteristic that is beneficial for managing delayed-phase CINV.
The direct comparative study in ferrets, although using a combination regimen, indicated that a single administration of the netupitant-containing regimen was as effective as a multi-day aprepitant regimen in controlling both acute and delayed emesis. This suggests that this compound/netupitant may offer a simplified dosing schedule without compromising efficacy in a preclinical setting.
For researchers and drug development professionals, these preclinical findings provide a strong rationale for the clinical utility of both agents while highlighting potential differences in their pharmacokinetic profiles that may have clinical implications for dosing strategies and the management of delayed CINV. Further preclinical studies directly comparing the pharmacokinetics of this compound and aprepitant in the same model would be valuable to further elucidate their comparative profiles.
References
- 1. Profile of Antiemetic Activity of Netupitant Alone or in Combination with Palonosetron and Dexamethasone in Ferrets and Suncus murinus (House Musk Shrew) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Pragmatic Study Evaluating NEPA Versus Aprepitant for Prevention of Chemotherapy‐Induced Nausea and Vomiting in Patients Receiving Moderately Emetogenic Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic optimisation of antiemetic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]
Fosnetupitant Demonstrates Favorable Profile Over Fosaprepitant for Delayed Chemotherapy-Induced Nausea and Vomiting
A comprehensive evaluation of clinical data suggests that fosnetupitant holds a superior therapeutic profile compared to fosaprepitant in the management of delayed chemotherapy-induced nausea and vomiting (CINV), primarily driven by its sustained efficacy and improved safety profile. While both drugs are neurokinin-1 (NK1) receptor antagonists highly effective in preventing CINV, evidence from a head-to-head clinical trial indicates a notable advantage for this compound, particularly in the extended period following chemotherapy and in minimizing treatment-associated adverse events.
The cornerstone of this comparison is the CONSOLE phase III, randomized, double-blind, non-inferiority trial, which directly compared the efficacy and safety of this compound and fosaprepitant in patients receiving highly emetogenic cisplatin-based chemotherapy.[1][2][3] While this compound was found to be non-inferior to fosaprepitant in the overall phase (0-120 hours), a key distinction emerged in the delayed and beyond-delayed phases of CINV.[1][3]
Enhanced Efficacy in Delayed and Extended CINV
This compound exhibited numerically higher complete response rates—defined as no emetic event and no use of rescue medication—during the delayed (24-120 hours) and beyond-delayed (120-168 hours) phases compared to fosaprepitant.[1][3] An exploratory analysis of the CONSOLE study further highlighted this advantage, showing a statistically significant improvement in the complete response rate for this compound in the extended overall phase (0-168 hours).[4][5][6] This prolonged action is a critical factor in managing CINV, which can persist for several days after chemotherapy administration.
Table 1: Comparison of Complete Response Rates in the CONSOLE Trial
| Time Phase | This compound Group | Fosaprepitant Group | Risk Difference (95% CI) |
| Overall (0-120 hours) | 75.2% | 71.0% | 4.1% (-2.1% to 10.3%) |
| Acute (0-24 hours) | 93.9% | 92.6% | - |
| Delayed (24-120 hours) | 76.8% | 72.8% | - |
| Beyond Delayed (120-168 hours) | 86.5% | 81.4% | - |
| Extended Overall (0-168 hours) | 73.2% | 66.9% | - |
| (Data sourced from the CONSOLE trial publications)[1][2][3][4] |
Superior Safety Profile: Reduced Injection Site Reactions
A significant advantage of this compound lies in its improved safety profile, specifically a markedly lower incidence of injection site reactions (ISRs).[1][7] In the CONSOLE trial, the occurrence of ISRs was significantly lower in the this compound arm compared to the fosaprepitant arm.[1][7] This difference is a crucial consideration for patient comfort and treatment adherence.
Table 2: Incidence of Adverse Events in the CONSOLE Trial
| Adverse Event | This compound Group | Fosaprepitant Group | P-value |
| Treatment-Related Adverse Events | 22.2% | 25.4% | - |
| Grade ≥ 3 Treatment-Related Adverse Events | 2.6% | 3.1% | - |
| Injection Site Reactions | 11.0% | 20.6% | < .001 |
| Treatment-Related Injection Site Reactions | 0.3% | 3.6% | < .001 |
| (Data sourced from the CONSOLE trial publications)[1][7] |
Mechanism of Action: Targeting the NK1 Receptor Pathway
Both this compound and fosaprepitant are prodrugs that are rapidly converted in the body to their active forms, netupitant and aprepitant, respectively.[8][9][10][11] These active metabolites are selective antagonists of the neurokinin-1 (NK1) receptor.[8][9] Chemotherapy can trigger the release of Substance P, a natural ligand for the NK1 receptor, in the brain.[8][9] The binding of Substance P to NK1 receptors initiates a signaling cascade that leads to nausea and vomiting.[8][9] By blocking this interaction, netupitant and aprepitant effectively inhibit the emetic reflex.[8][9] The prolonged antiemetic effect of this compound is attributed to the long half-life of its active metabolite, netupitant, which is approximately 90 hours.[8]
Caption: Mechanism of action for this compound and Fosaprepitant in CINV.
Experimental Protocol: The CONSOLE Study
The CONSOLE trial was a multicenter, randomized, double-blind, phase III study designed to demonstrate the non-inferiority of this compound to fosaprepitant.[1][2]
-
Participants: 785 patients scheduled to receive cisplatin-based highly emetogenic chemotherapy were randomized.[1][2]
-
Intervention: Patients were assigned to receive either a single intravenous infusion of this compound (235 mg) or fosaprepitant (150 mg).[1][2] Both groups also received palonosetron (0.75 mg) and dexamethasone (9.9 mg).[1][2]
-
Primary Endpoint: The primary efficacy endpoint was the rate of complete response (no emesis and no rescue medication) in the overall phase (0 to 120 hours after chemotherapy).[1] The non-inferiority margin was set at -10%.[1]
-
Secondary Endpoints: Secondary endpoints included complete response rates in the acute (0-24 hours) and delayed (24-120 hours) phases, as well as safety and tolerability.[2] An exploratory analysis also assessed efficacy in the beyond-delayed (120-168 hours) and extended overall (0-168 hours) phases.[4][5][6]
Caption: Workflow of the CONSOLE clinical trial.
References
- 1. This compound vs Fosaprepitant for Prevention of Chemotherapy-Induced Nausea and Vomiting - The ASCO Post [ascopost.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Randomized, Double-Blind, Phase III Study of this compound Versus Fosaprepitant for Prevention of Highly Emetogenic Chemotherapy-Induced Nausea and Vomiting: CONSOLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploratory Analysis Comparing this compound Versus Fosaprepitant for Prevention of Highly Emetogenic Chemotherapy-Induced Nausea and Vomiting (CINV): A Randomized, Double-Blind, Phase 3 Study (CONSOLE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploratory Analysis Comparing this compound Versus Fosaprepitant for Prevention of Highly Emetogenic Chemotherapy-Induced Nausea and Vomiting (CINV): A Randomized, Double-Blind, Phase 3 Study (CONSOLE) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. What is the mechanism of Fosaprepitant Dimeglumine? [synapse.patsnap.com]
- 10. Fosaprepitant and aprepitant: an update of the evidence for their place in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
Comparative Efficacy of Fosnetupitant in Cisplatin vs. Anthracycline-Induced Emesis: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of the efficacy of fosnetupitant in preventing chemotherapy-induced nausea and vomiting (CINV) in patients undergoing treatment with cisplatin versus anthracycline-based regimens. The content is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of supporting experimental data, detailed methodologies, and relevant signaling pathways.
Executive Summary
This compound, a neurokinin-1 (NK1) receptor antagonist, is a standard treatment for the prevention of CINV in patients receiving highly or moderately emetogenic chemotherapy.[1][2] It is a prodrug that is rapidly converted to its active form, netupitant, which has a high affinity for the NK1 receptor and a long half-life of approximately 70-90 hours.[3][4][5] This guide synthesizes data from key clinical trials to compare the performance of this compound in managing emesis induced by two distinct classes of chemotherapeutic agents: the highly emetogenic cisplatin and anthracycline plus cyclophosphamide (AC/EC) regimens.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the complete response (CR) rates observed in pivotal clinical trials for this compound in cisplatin- and anthracycline-induced emesis. Complete response is defined as no emetic events and no use of rescue medication.
Table 1: Efficacy of this compound in Cisplatin-Induced Emesis (CONSOLE Study) [4][5][6][7]
| Time Phase | This compound (FN) + Palonosetron + Dexamethasone (CR Rate) | Fosaprepitant (FA) + Palonosetron + Dexamethasone (CR Rate) |
| Acute Phase (0-24h) | 93.9% | 92.6% |
| Delayed Phase (24-120h) | 76.8% | 72.8% |
| Overall Phase (0-120h) | 75.2% | 71.0% |
| Beyond Delayed Phase (120-168h) | 86.5% | 81.4% |
| Extended Overall Phase (0-168h) | 73.2% | 66.9% |
Table 2: Efficacy of this compound in Anthracycline/Cyclophosphamide-Induced Emesis (CONSOLE-BC Study) [1][8][9]
| Time Phase | This compound (FN) + Palonosetron + Dexamethasone (CR Rate) | Fosaprepitant (FA) + Palonosetron + Dexamethasone (CR Rate) |
| Overall Phase (0-120h) | 45.9% | 51.3% |
Experimental Protocols
The data presented above were derived from rigorous, randomized, double-blind, multicenter clinical trials. The methodologies for these key studies are detailed below.
CONSOLE Study (Cisplatin-Induced Emesis)
-
Objective: To evaluate the non-inferiority of this compound to fosaprepitant for the prevention of CINV in patients receiving cisplatin-based highly emetogenic chemotherapy.[4][5][6]
-
Study Design: A phase III, randomized, double-blind, active-controlled study.[4][5]
-
Patient Population: Patients scheduled to receive chemotherapy including cisplatin at a dose of ≥70 mg/m².[4][5]
-
Treatment Arms:
-
Concomitant Medications: Both groups also received intravenous palonosetron 0.75 mg and dexamethasone (9.9 mg on day 1, followed by 6.6 mg on days 2-4).[4][5]
-
Primary Endpoint: The primary endpoint was the complete response (CR) rate during the overall phase (0-120 hours after cisplatin administration).[4][5]
-
Secondary Endpoints: Secondary endpoints included CR rates in the acute (0-24 hours) and delayed (24-120 hours) phases, as well as in the extended overall phase (0-168 hours).[4][5]
CONSOLE-BC Study (Anthracycline-Induced Emesis)
-
Objective: To evaluate the safety of this compound in patients receiving doxorubicin-cyclophosphamide (AC) or epirubicin-cyclophosphamide (EC) chemotherapy.[8][9]
-
Study Design: A randomized, double-blind safety study.[8][9]
-
Patient Population: Patients scheduled to receive AC/EC chemotherapy.[8][9]
-
Treatment Arms:
-
Concomitant Medications: Both groups also received intravenous palonosetron 0.75 mg and dexamethasone 9.9 mg on day 1.[8][9]
-
Primary Endpoint: The primary endpoint was the incidence of treatment-related adverse events.[8]
-
Efficacy Endpoint: The overall (0-120 hour) complete response rate was also evaluated.[8]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of CINV and the design of the clinical trials, the following diagrams are provided in DOT language.
Caption: Signaling pathway of chemotherapy-induced nausea and vomiting (CINV).
Caption: Generalized experimental workflow for the CONSOLE and CONSOLE-BC trials.
Concluding Remarks
This compound, in combination with a 5-HT3 receptor antagonist and dexamethasone, demonstrates high efficacy in preventing CINV in patients receiving cisplatin-based chemotherapy, showing non-inferiority to fosaprepitant with a favorable safety profile.[6][7] In the context of anthracycline-based chemotherapy, while this compound was found to be safe and well-tolerated, the complete response rates were lower compared to those observed in the cisplatin setting.[8] These findings underscore the importance of selecting antiemetic regimens based on the specific chemotherapeutic agents being administered. Further research is warranted to optimize antiemetic strategies for different chemotherapy regimens and patient populations.
References
- 1. This compound for the Prevention of Chemotherapy-Induced Nausea and Vomiting: A Short Review and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. ascopubs.org [ascopubs.org]
- 7. Randomized, Double-Blind, Phase III Study of this compound Versus Fosaprepitant for Prevention of Highly Emetogenic Chemotherapy-Induced Nausea and Vomiting: CONSOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase 3 safety study of this compound as an antiemetic in patients receiving anthracycline and cyclophosphamide: CONSOLE-BC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cross-study analysis of Fosnetupitant's safety profile in different patient populations
Fosnetupitant, a neurokinin-1 (NK1) receptor antagonist, has demonstrated a favorable safety and tolerability profile in numerous clinical trials for the prevention of chemotherapy-induced nausea and vomiting (CINV). This guide provides a comprehensive cross-study analysis of this compound's safety in various patient populations receiving highly emetogenic chemotherapy (HEC) and moderately emetogenic chemotherapy (MEC), with a focus on comparative data with other antiemetic agents.
Comparative Safety Analysis
The safety of this compound has been primarily evaluated in patients with various cancers, including breast, gastrointestinal, and those receiving cisplatin-based chemotherapy. The most common treatment-related adverse events (TRAEs) are generally mild to moderate in severity. A key advantage of this compound highlighted in multiple studies is a significantly lower incidence of injection site reactions (ISRs) compared to Fosaprepitant.[1][2][3]
Key Safety Findings Across Patient Populations:
-
Patients Receiving Highly Emetogenic Chemotherapy (Cisplatin-based): In the CONSOLE study, a head-to-head comparison in 785 patients, the overall incidence of TRAEs was 22.2% for this compound compared to 25.4% for Fosaprepitant. Notably, treatment-related ISRs were significantly lower with this compound (0.3%) versus Fosaprepitant (3.6%).[3]
-
Patients with Breast Cancer Receiving AC/EC-based HEC: The CONSOLE-BC study, involving 102 Japanese patients, showed a similar incidence of TRAEs between this compound (21.2%) and Fosaprepitant (22.0%). However, a marked difference was observed in any-cause ISRs, with 5.8% in the this compound group versus 26.0% in the Fosaprepitant group. Treatment-related ISRs were 0% for this compound and 10.0% for Fosaprepitant.[2][4]
-
Patients with Gastrointestinal and Breast Cancer (Short-term Infusion): A phase II study assessing a 15-minute infusion of this compound in 70 patients found no allergic reactions, ISRs, or grade ≥ 3 TRAEs, suggesting the safety of a shorter infusion time.[5][6]
-
General Cancer Population (as part of NEPA): Pooled data from four randomized, double-blind clinical trials of the oral fixed-dose combination of netupitant and palonosetron (NEPA) in 3,280 patients showed that the frequency of treatment-emergent adverse events (TEAEs) and TRAEs were similar to palonosetron plus dexamethasone and aprepitant plus a 5-HT3 antagonist and dexamethasone. The adverse event profile was consistent with expected chemotherapy-related side effects.[7]
Quantitative Safety Data Summary
| Study (Patient Population) | Treatment Arms | N | Incidence of TRAEs (%) | Incidence of Any-Cause ISRs (%) | Incidence of Treatment-Related ISRs (%) | Most Common TRAEs |
| CONSOLE [3] (Cisplatin-based HEC) | This compound 235 mg + Palonosetron + Dexamethasone | 392 | 22.2 | 11.0 | 0.3 | Not specified in detail |
| Fosaprepitant 150 mg + Palonosetron + Dexamethasone | 393 | 25.4 | 20.6 | 3.6 | Not specified in detail | |
| CONSOLE-BC [2][4] (Breast Cancer with AC/EC HEC) | This compound 235 mg + Palonosetron + Dexamethasone | 52 | 21.2 | 5.8 | 0 | Headache, diarrhea, urticaria, malaise, decreased appetite[8] |
| Fosaprepitant 150 mg + Palonosetron + Dexamethasone | 50 | 22.0 | 26.0 | 10.0 | Not specified in detail | |
| Phase II Short-term Infusion [5][6] (Gastrointestinal & Breast Cancer) | This compound 235 mg (15-min infusion) | 69 | 0 (Grade ≥ 3) | 0 | 0 | None reported |
| Pooled Analysis (NEPA) [7] (HEC & MEC) | NEPA + Dexamethasone | - | Similar across groups | - | - | Headache, asthenia, fatigue, dyspepsia, constipation, erythema[9] |
| Palonosetron + Dexamethasone | - | Similar across groups | - | - | Not specified in detail | |
| Aprepitant + 5-HT3 RA + Dexamethasone | - | Similar across groups | - | - | Not specified in detail |
Experimental Protocols
CONSOLE Study (Phase III)
-
Objective: To evaluate the non-inferiority of this compound to Fosaprepitant for preventing CINV in patients receiving cisplatin-based HEC.
-
Design: A randomized, double-blind, parallel-group, multicenter study.[3]
-
Patient Population: Chemotherapy-naïve patients scheduled to receive chemotherapy including cisplatin at a dose of ≥ 50 mg/m².
-
Intervention: Patients were randomized 1:1 to receive either a single intravenous infusion of this compound 235 mg or Fosaprepitant 150 mg on day 1, both in combination with palonosetron 0.75 mg and dexamethasone.[3]
-
Primary Endpoint: Complete response (CR) rate (defined as no emetic event and no rescue medication) in the overall phase (0-120 hours).
-
Safety Assessment: Monitoring and recording of all adverse events (AEs), with a specific focus on ISRs.
CONSOLE-BC Study (Phase III)
-
Objective: To evaluate the safety profile of this compound, including ISRs, in patients receiving doxorubicin-cyclophosphamide (AC) or epirubicin-cyclophosphamide (EC) chemotherapy.[2]
-
Design: A randomized, double-blind, safety study.[2]
-
Patient Population: Patients scheduled to receive AC/EC chemotherapy.
-
Intervention: Patients were randomized 1:1 to receive either this compound 235 mg or Fosaprepitant 150 mg, both in combination with intravenous palonosetron 0.75 mg and dexamethasone 9.9 mg on day 1.[2][4]
-
Primary Endpoint: The incidence of treatment-related adverse events (TRAEs) with this compound.
-
Safety Assessment: Collection of data on all AEs, with particular attention to ISRs.
Visualized Workflow: Safety Data Analysis in a Clinical Trial
Caption: Workflow of Safety Data Analysis in a this compound Clinical Trial.
Conclusion
Across multiple clinical studies and diverse patient populations undergoing chemotherapy, this compound has consistently demonstrated a favorable safety profile. A significant advantage is the lower risk of injection site reactions compared to Fosaprepitant, which can improve the patient experience. The overall incidence of treatment-related adverse events is comparable to other standard antiemetic regimens, with most events being mild to moderate in severity. This robust safety profile, combined with its proven efficacy, positions this compound as a valuable option in the prevention of CINV. Future research should continue to evaluate its safety in a broader range of cancer types and patient populations with specific comorbidities.[1]
References
- 1. This compound for the Prevention of Chemotherapy-Induced Nausea and Vomiting: A Short Review and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 3 safety study of this compound as an antiemetic in patients receiving anthracycline and cyclophosphamide: CONSOLE‐BC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized, Double-Blind, Phase III Study of this compound Versus Fosaprepitant for Prevention of Highly Emetogenic Chemotherapy-Induced Nausea and Vomiting: CONSOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase 3 safety study of this compound as an antiemetic in patients receiving anthracycline and cyclophosphamide: CONSOLE-BC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety of a short-term infusion of this compound in patients with gastrointestinal and breast cancer: a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Safety of an Oral Fixed Combination of Netupitant and Palonosetron (NEPA): Pooled Data From the Phase II/III Clinical Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Akynzeo (Netupitant and Palonosetron), a Dual-Acting Oral Agent, Approved by the FDA for the Prevention of Chemotherapy-Induced Nausea and Vomiting | Value-Based Cancer Care [valuebasedcancer.com]
Comparing the pharmacokinetic profiles of oral netupitant versus intravenous Fosnetupitant
A detailed examination of the pharmacokinetic profiles of the oral neurokinin-1 (NK1) receptor antagonist, netupitant, and its intravenous prodrug, fosnetupitant, reveals distinct differences in their absorption and distribution, while ultimately achieving comparable systemic exposure of the active moiety, netupitant. This guide provides a comprehensive comparison of their pharmacokinetic parameters, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound, a water-soluble phosphorylated prodrug, was developed to provide an intravenous alternative to oral netupitant for the prevention of chemotherapy-induced nausea and vomiting (CINV).[1][2] Following intravenous administration, this compound is rapidly and extensively converted to the active netupitant by ubiquitous phosphatases.[3][4] This rapid conversion is a key feature of its pharmacokinetic profile.
Pharmacokinetic Parameter Comparison
A 235 mg intravenous dose of this compound has been established as bioequivalent to a 300 mg oral dose of netupitant in terms of the systemic exposure of the active netupitant.[2] The following table summarizes the key pharmacokinetic parameters for both oral netupitant and intravenous this compound, leading to the formation of netupitant.
| Pharmacokinetic Parameter | Oral Netupitant (300 mg) | Intravenous this compound (235 mg) leading to Netupitant |
| Tmax (Time to Maximum Concentration) | ~4-5 hours[1] | ~0.5 hours (end of 30-minute infusion)[1][2] |
| Cmax (Maximum Plasma Concentration) | ~400–698 ng/mL[1][5][6][7] | Netupitant: ~590 ng/mL[1] |
| AUC0-inf (Area Under the Curve) | ~22,000 h·ng/mL[5][6][7] | Netupitant: ~15,588 h∙ng/mL[7] |
| t1/2 (Half-life) | ~80–94 hours[1][8] | This compound: ~0.6 hours[3][4]. Netupitant: ~144 hours[1][9] |
| Volume of Distribution (Vz) | ~1982 L[1] | ~2627 L[1] |
| Clearance (CL) | ~20 L/h[1] | ~14.1 L/h[1] |
| Bioavailability | High (63%-87%)[7][8] | Not applicable (intravenous administration) |
Experimental Protocols
The pharmacokinetic data presented above are derived from Phase 1 clinical trials conducted in healthy volunteers and cancer patients. A representative experimental design is detailed below.
Study Design: A typical study is an open-label, single-dose, crossover or parallel-group trial.[2][5]
Participants: Healthy adult male and female volunteers or cancer patients scheduled to receive emetogenic chemotherapy.[2][5]
Drug Administration:
-
Oral Netupitant: A single 300 mg oral capsule of netupitant is administered with water.[5]
-
Intravenous this compound: A single 235 mg dose of this compound is administered as an intravenous infusion over 30 minutes.[2]
Pharmacokinetic Sampling: Blood samples are collected at pre-dose and at multiple time points post-dose, extending up to 10-14 days to adequately characterize the long half-life of netupitant.[2][5]
Analytical Method: Plasma concentrations of this compound and netupitant (and its metabolites) are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key pharmacokinetic parameters including Cmax, Tmax, AUC, t1/2, Vz, and CL.[5][8]
Metabolic Pathways and Bioactivation
The metabolic journey of oral netupitant and intravenous this compound differs significantly in the initial steps but converges to the same active molecule, netupitant, which is then metabolized by the hepatic cytochrome P450 system.
Caption: Bioactivation and metabolism of oral netupitant and intravenous this compound.
The key distinction lies in the rapid, systemic conversion of this compound to netupitant by phosphatases, bypassing the need for gastrointestinal absorption required by oral netupitant.[3] This results in a much shorter Tmax for the appearance of netupitant in the plasma following intravenous administration.[1] Both routes of administration lead to the formation of the active drug, netupitant, which is then primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system into three active metabolites (M1, M2, and M3).[3][8] The elimination of netupitant and its metabolites is predominantly through the hepatic/biliary route.[8]
Experimental Workflow for Pharmacokinetic Analysis
The process of determining the pharmacokinetic profiles of these drugs follows a standardized workflow from drug administration to data analysis.
Caption: Standard experimental workflow for a pharmacokinetic study.
References
- 1. Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges in the Development of Intravenous Neurokinin‐1 Receptor Antagonists: Results of a Safety and Pharmacokinetics Dose‐Finding, Phase 1 Study of Intravenous this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for the Prevention of Chemotherapy-Induced Nausea and Vomiting: A Short Review and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A phase 1 pharmacokinetic study of oral NEPA, the fixed combination of netupitant and palonosetron, in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase 1 pharmacokinetic study of oral NEPA, the fixed combination of netupitant and palonosetron, in Chinese healthy volunteers - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploratory Analysis Comparing this compound Versus Fosaprepitant for Prevention of Highly Emetogenic Chemotherapy-Induced Nausea and Vomiting (CINV): A Randomized, Double-Blind, Phase 3 Study (CONSOLE) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fosnetupitant: A Guide for Laboratory Professionals
This document provides essential procedural guidance for the safe and compliant disposal of Fosnetupitant, a non-hazardous pharmaceutical compound. While not classified as hazardous under the Resource Conservation and Recovery Act (RCRA), proper disposal is crucial to prevent environmental contamination and ensure workplace safety. These procedures are intended for researchers, scientists, and drug development professionals handling this compound in a laboratory setting.
I. Understanding this compound Waste Classification
This compound is the prodrug of Netupitant and is categorized as a non-RCRA pharmaceutical waste.[1] This classification means that while it is not federally regulated as a hazardous waste, it should not be disposed of in regular trash or flushed down the drain.[1][2] Improper disposal can pose risks to the environment and public health.[3][4] Therefore, a cautious approach, treating it as a potent compound, is recommended.
II. Segregation and Containerization
Proper segregation of pharmaceutical waste is the foundational step in safe disposal.[4][5]
Key Steps:
-
Identify this compound Waste: This includes expired or unused this compound, contaminated personal protective equipment (PPE) such as gloves and gowns, empty vials, and any lab materials that have come into direct contact with the compound.
-
Use Designated Containers: Dispose of all this compound waste in a clearly labeled, leak-proof, and puncture-resistant container.[4][5] These containers are often color-coded; for non-hazardous pharmaceutical waste, white containers with blue lids are commonly used.[1]
-
Labeling: The container must be clearly labeled as "Non-Hazardous Pharmaceutical Waste for Incineration" and should also identify the primary contents (this compound).
-
Avoid Mixing Waste Streams: Do not mix this compound waste with hazardous chemical waste, biohazardous waste, or regular trash.[5]
| Waste Type | Container Requirement | Labeling |
| Unused/Expired this compound | Leak-proof, puncture-resistant container | "Non-Hazardous Pharmaceutical Waste for Incineration - Contains this compound" |
| Contaminated Labware & PPE | Lined, sealed container | "Non-Hazardous Pharmaceutical Waste for Incineration" |
| Empty this compound Vials | Sharps container (if glass) or sealed bag within the primary waste container | "Non-Hazardous Pharmaceutical Waste for Incineration" |
III. On-site Handling and Storage
Safe handling and temporary storage within the laboratory are critical to minimize exposure and ensure regulatory compliance.
Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling this compound waste.
-
Storage Location: Store the sealed waste container in a secure, designated area away from general laboratory traffic. This area should be clearly marked as a pharmaceutical waste accumulation point.
-
Spill Management: In the event of a spill, consult the Safety Data Sheet (SDS) for this compound for specific cleanup procedures. Generally, this involves using an absorbent material, cleaning the area with an appropriate solvent, and disposing of all cleanup materials in the designated pharmaceutical waste container.
IV. Final Disposal Procedure
The recommended and most environmentally sound method for the final disposal of non-hazardous pharmaceutical waste is incineration.[1][3][4]
Procedural Steps:
-
Engage a Licensed Waste Management Vendor: Your institution's Environmental Health and Safety (EHS) department should have a contract with a licensed vendor specializing in pharmaceutical waste disposal.
-
Schedule a Pickup: Contact your EHS office to arrange for the pickup of the full and sealed this compound waste container.
-
Documentation: Ensure that all necessary documentation, such as a waste manifest, is completed as required by your institution and the waste vendor. This creates a record of the waste from generation to final disposal.
For investigational new drugs (INDs) such as this compound, specific disposal instructions may be provided by the study sponsor.[6][7] In the absence of such instructions, the procedures outlined above should be followed.
V. Logical Workflow for this compound Disposal
The following diagram illustrates the step-by-step process for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Workflow Diagram.
References
- 1. usbioclean.com [usbioclean.com]
- 2. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 3. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 6. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 7. pharmacyservices.utah.edu [pharmacyservices.utah.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
